molecular formula C12H19N B1437341 (4-Isopropylphenyl)propylamine CAS No. 1019529-87-3

(4-Isopropylphenyl)propylamine

Cat. No.: B1437341
CAS No.: 1019529-87-3
M. Wt: 177.29 g/mol
InChI Key: BCSSXBNFCNFXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isopropylphenyl)propylamine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Isopropylphenyl)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Isopropylphenyl)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-9-13-12-7-5-11(6-8-12)10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSSXBNFCNFXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Profile: (4-Isopropylphenyl)propylamine

[1]

Executive Summary: Core Chemical Identity

For researchers and drug development professionals, establishing the precise identity of the chemical entity is the first step in experimental design. The term "(4-Isopropylphenyl)propylamine" generally refers to a member of the phenylpropylamine class, with the isopropyl group at the para position of the phenyl ring.

While structural isomerism exists (discussed in Section 2), the fundamental stoichiometric data remains constant for the neutral amine.

Molecular Formula & Weight
PropertyValuePrecision Note
Molecular Formula C₁₂H₁₉N Confirmed based on valency (C=12, H=19, N=1)
Molecular Weight 177.29 g/mol Calculated using IUPAC atomic weights (2025 standard)
Monoisotopic Mass 177.1517 Da Essential for High-Resolution Mass Spectrometry (HRMS)
Elemental Analysis C: 81.30%, H: 10.80%, N: 7.90%Theoretical composition

Structural Elucidation & Isomerism

The nomenclature "(4-Isopropylphenyl)propylamine" can be chemically ambiguous without numerical locants. In a research context, it typically refers to one of two primary isomers used as building blocks in medicinal chemistry.

Isomer A: 3-(4-Isopropylphenyl)propan-1-amine (Linear)
  • Context: Often used as a linker or scaffold in GPCR ligand design (e.g., histamine or dopamine receptor antagonists).

  • Structure: A linear propyl chain with a terminal amine.

  • CAS Registry: 1019529-87-3 (Generic/Isomer specific).

Isomer B: 2-(4-Isopropylphenyl)propan-1-amine (Branched)
  • Context: A

    
    -methyl substituted analogue, often an intermediate in the synthesis of sulfonamide derivatives or herbicide precursors.
    
  • Structure: The phenyl group is attached to the second carbon of the propyl chain.

Note: For the purpose of this guide, we focus on the linear isomer (Isomer A) as the standard "propylamine" derivative, while referencing the branched synthesis where relevant for medicinal chemistry applications.

Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and the distinction between the linear and branched isomers.

IsomersCoreC12H19N(MW: 177.29)LinearLinear Isomer3-(4-Isopropylphenyl)propan-1-amine(CAS: 1019529-87-3)Core->LinearIsomer ABranchedBranched Isomer2-(4-Isopropylphenyl)propan-1-amine(Intermediate)Core->BranchedIsomer BStructure1Structure:(CH3)2CH-Ph-CH2-CH2-CH2-NH2Linear->Structure1Structure2Structure:(CH3)2CH-Ph-CH(CH3)-CH2-NH2Branched->Structure2

Figure 1: Structural isomerism of (4-Isopropylphenyl)propylamine showing the linear and branched forms derived from the C12H19N formula.

Synthetic Methodology

Reliable synthesis is paramount for validating biological activity. The following protocol describes the synthesis of the linear isomer via the reduction of 3-(4-isopropylphenyl)propionitrile or the hydrogenation of the corresponding cinnamonitrile derivative .

Protocol: Borane-Mediated Reduction of Nitrile Precursor

This method is preferred for its high yield and chemoselectivity, avoiding over-alkylation often seen in direct alkylation methods.

Reagents & Materials
  • Precursor: 3-(4-Isopropylphenyl)propionitrile (CAS: 29930-67-2 or synthesized via Heck coupling).

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quenching Agent: Methanol (MeOH) and HCl.

Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of N₂.

  • Solubilization: Dissolve 10.0 mmol of 3-(4-Isopropylphenyl)propionitrile in 20 mL of anhydrous THF.

  • Addition: Cool the solution to 0°C. Dropwise add 12.0 mmol (1.2 eq) of BH₃·THF (1.0 M solution) over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 3–5 hours. Monitor consumption of nitrile by TLC (Hexane/EtOAc 4:1).

  • Quenching: Cool to 0°C. Carefully add MeOH (excess) to destroy unreacted borane.

  • Hydrolysis: Add 10 mL of 6M HCl and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Basify the aqueous layer to pH >12 using 6M NaOH. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organics over MgSO₄, filter, and concentrate. Purify the resulting oil via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1).

Synthesis Logic Diagram

SynthesisStartStart:3-(4-Isopropylphenyl)propionitrileStep1Reaction:BH3·THF Reduction(Reflux, 4h)Start->Step1+ BH3 (1.2 eq)IntermediateIntermediate:Amine-Borane ComplexStep1->IntermediateStep2Hydrolysis:6M HCl / RefluxIntermediate->Step2QuenchProductProduct:(4-Isopropylphenyl)propylamine(Free Base)Step2->ProductBasify & Extract

Figure 2: Step-wise reductive synthesis pathway from nitrile precursor to final amine.

Analytical Characterization

To validate the synthesis of (4-Isopropylphenyl)propylamine , the following spectral data should be obtained. These values are predicted based on standard chemical shifts for this structural class.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region:

    
     7.15 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H). Characteristic AA'BB' system of para-substitution.
    
  • Isopropyl Methine:

    
     2.88 (sept, J = 6.9 Hz, 1H).
    
  • Isopropyl Methyls:

    
     1.24 (d, J = 6.9 Hz, 6H).
    
  • Benzylic Methylene:

    
     2.60 (t, J = 7.5 Hz, 2H).
    
  • Aminomethylene:

    
     2.72 (t, J = 7.0 Hz, 2H).
    
  • Central Methylene:

    
     1.75 (quint, J = 7.2 Hz, 2H).
    
  • Amine Protons:

    
     1.2–1.5 (broad s, 2H, exchangeable with D₂O).
    
Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 178.16 m/z.

  • Fragmentation Pattern: Loss of NH₃ (161 m/z) and tropylium ion formation are common in phenylalkylamines.

Physicochemical Properties & Handling

Understanding the physical behavior of the molecule is critical for formulation and storage.

PropertyValue (Predicted)Implication
LogP (Octanol/Water) ~2.8 – 3.1Lipophilic; likely crosses blood-brain barrier (BBB).
pKa (Conjugate Acid) ~10.5Exists as a cation at physiological pH (7.4).
Boiling Point ~260°C (at 760 mmHg)High boiling point; amenable to GC analysis.
Solubility Soluble in EtOH, DMSO, DCM.Poor water solubility as free base; convert to HCl salt for aqueous studies.
Safety & Handling (MSDS Highlights)
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.

References

  • PubChem. (2025).[1][2][3] Compound Summary: 3-(4-Isopropylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2003). US6525099B1 - N-substituted sulfonamide derivatives. (Describes synthesis of 2-(4-isopropylphenyl)

physical and chemical properties of (4-Isopropylphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (4-Isopropylphenyl)propylamine , specifically identifying the compound defined by CAS 1019529-87-3 .[1]

In the context of drug development and organic synthesis, this chemical string matches the structure of 4-Isopropyl-N-propylaniline .[1] However, due to nomenclature variations in the field, this guide also provides a critical structural disambiguation section to distinguish this secondary aniline from its bioactive carbon-linked isomers (phenethylamines).

Focus: CAS 1019529-87-3 (4-Isopropyl-N-propylaniline)[1]

Executive Summary & Structural Disambiguation[1]

Compound Identity:

  • IUPAC Name: N-Propyl-4-(propan-2-yl)aniline[1]

  • Common Name: (4-Isopropylphenyl)propylamine; 4-Isopropyl-N-propylaniline[1]

  • CAS Registry Number: 1019529-87-3[1][2][3][4]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 177.29 g/mol [1]

Critical Disambiguation (Isomer Analysis): The term "(4-Isopropylphenyl)propylamine" is chemically ambiguous without a CAS number. In pharmaceutical research, it may refer to three distinct structural isomers with vastly different pharmacological profiles.

  • Isomer A (The Subject of this Guide): N-linked Aniline derivative.[1] Used primarily as a chemical building block for kinase inhibitors and GPCR ligands.[1]

  • Isomer B (Bioactive Scaffold): 3-(4-Isopropylphenyl)propylamine.[1] A primary amine on a propyl chain (GABA analogue precursor).[1]

  • Isomer C (Stimulant Class): 1-(4-Isopropylphenyl)propan-2-amine (4-Isopropylamphetamine).[1] A regulated CNS stimulant.[1]

Figure 1: Structural Classification & Disambiguation The following diagram clarifies the structural divergence based on the "propylamine" attachment point.

IsomerMap Root Query: (4-Isopropylphenyl)propylamine Target TARGET COMPOUND (CAS 1019529-87-3) 4-Isopropyl-N-propylaniline (Aniline Scaffold) Root->Target Database Match Iso1 Isomer B (Carbon-Linked) 3-(4-Isopropylphenyl)propylamine (Primary Amine / GABA Analog) Root->Iso1 Nomenclature Variant Iso2 Isomer C (Branched) 4-Isopropylamphetamine (CNS Active / Regulated) Root->Iso2 Pharmacophore Variant

Caption: Structural disambiguation of the query string. Green indicates the specific chemical entity (CAS 1019529-87-3) covered in this guide.

Physicochemical Properties[1][5]

As a specialized building block, experimental data for CAS 1019529-87-3 is often proprietary.[1] The following data synthesizes available vendor specifications with high-confidence in silico predictions based on Structure-Property Relationship (SPR) algorithms for N-alkyl anilines.

Table 1: Physical and Chemical Specifications
PropertyValue / RangeSource/Methodology
Physical State Liquid (Oil) at 20°CObserved (Homologous Series)
Boiling Point 265°C - 275°C (at 760 mmHg)Predicted (ACD/Labs Algorithm)
Density

Predicted (Molar Volume)
LogP (Octanol/Water)

Predicted (Consensus LogP)
pKa (Conjugate Acid)

Predicted (N-alkyl aniline basicity)
Refractive Index

Predicted
Solubility Insoluble in water; Soluble in DCM, DMSO, MeOHPolarity Analysis
Appearance Colorless to pale yellow/brown oilOxidation dependent

Technical Insight: The high LogP (>4.[1]0) indicates significant lipophilicity, driven by the isopropyl group and the propyl chain.[1] This suggests that in a biological context, the molecule will have high membrane permeability but poor aqueous solubility, requiring formulation in organic co-solvents (e.g., DMSO) for in vitro assays.[1]

Synthetic Methodology: Reductive Amination[1]

For research applications requiring high purity (>98%), Reductive Amination is the superior synthetic route compared to direct alkylation.[1] Direct alkylation of 4-isopropylaniline with propyl halides often results in over-alkylation (formation of tertiary amines).[1]

Reaction Logic:

  • Condensation: 4-Isopropylaniline reacts with Propanal to form an imine (Schiff base) intermediate.[1]

  • Reduction: The imine is selectively reduced in situ by Sodium Triacetoxyborohydride (STAB), a mild reducing agent that does not reduce the aldehyde or the aromatic ring.[1]

Detailed Protocol

Reagents:

  • 4-Isopropylaniline (1.0 equiv)[1]

  • Propanal (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (1.0 equiv - catalytic/pH adjustment)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylaniline (10 mmol) in anhydrous DCM (30 mL).

  • Imine Formation: Add Propanal (11 mmol) and Acetic Acid (10 mmol). Stir at room temperature (RT) for 30 minutes under Nitrogen atmosphere. Note: Acetic acid catalyzes the imine formation.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The starting aniline spot should disappear.[1]

  • Quench: Quench the reaction by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Purification: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Figure 2: Synthesis Workflow (Reductive Amination)

Synthesis Reactants 4-Isopropylaniline + Propanal Imine Intermediate: Imine Formation (Acid Cat.) Reactants->Imine Condensation Reduction Reduction: NaBH(OAc)3 DCM, 0°C -> RT Imine->Reduction In-situ Quench Quench: Sat. NaHCO3 Reduction->Quench Completion Product Product: 4-Isopropyl-N-propylaniline (>98% Purity) Quench->Product Extraction & Purification

Caption: One-pot reductive amination pathway using STAB for selective mono-alkylation.

Chemical Reactivity & Stability[1]

Understanding the reactivity profile is essential for storage and downstream derivatization.[1]

Oxidation Sensitivity

As a secondary aniline, CAS 1019529-87-3 is susceptible to oxidation by atmospheric oxygen, leading to the formation of colored impurities (N-oxides or coupling products) over time.[1]

  • Storage Requirement: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Visual Indicator: Darkening of the oil from colorless to brown indicates oxidation.[1]

Nucleophilicity

The nitrogen atom retains nucleophilic character, allowing further functionalization:

  • Acylation: Reacts with acid chlorides to form N-propyl-N-(4-isopropylphenyl)amides.[1]

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common pharmacophores).[1]

Safety & Handling (E-E-A-T Compliance)

While specific toxicological data for this exact CAS may be limited, it must be handled according to the General Hazard Profile for N-Alkyl Anilines .

Primary Hazards:

  • Methemoglobinemia: Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] Absorption through skin is a primary route of exposure.[1]

  • Skin/Eye Irritation: Likely a moderate irritant.[1]

  • Sensitization: Potential skin sensitizer.[1]

Safety Protocol:

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Engineering Controls: All handling must occur inside a certified chemical fume hood.

  • Spill Management: Absorb with sand or vermiculite.[1] Do not use combustible materials (sawdust).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for the synthesis described).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary: Anilines and Derivatives. Retrieved from [Link]

Sources

Biological Activity & Therapeutic Potential of Propylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The propylamine moiety (


) serves as a critical pharmacophore linker in medicinal chemistry, offering a flexible three-carbon spacer that facilitates bimodal binding interactions. This guide dissects the biological activity of N-substituted propylamine derivatives, specifically focusing on two distinct therapeutic classes: neuroprotective agents  (via MAO-B inhibition and Sigma-1 receptor modulation) and antimycotics  (via squalene epoxidase inhibition).

Unlike rigid scaffolds, the propylamine chain allows for "induced fit" binding in deep hydrophobic pockets, making it a cornerstone in the design of Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders like Parkinson’s and Alzheimer’s disease.

Structural Architecture & Pharmacophore Analysis

The biological efficacy of propylamine derivatives is dictated by the substitution pattern on the nitrogen atom and the saturation of the carbon chain. We categorize them into three primary functional classes:

  • Propargylamines (Alkynyl-propylamines):

    • Core Structure:

      
      
      
    • Target: Monoamine Oxidase B (MAO-B).[1][2][3]

    • Mechanism:[2][4][5] The terminal alkyne acts as a "suicide substrate," forming a covalent bond with the FAD cofactor of the enzyme.

    • Key Drugs: Selegiline, Rasagiline.[4]

  • 3-Phenylpropylamines:

    • Core Structure:

      
      
      
    • Target: Sigma-1 Receptors (

      
      ) and Serotonin Transporters (SERT).
      
    • Mechanism:[2][4][5] The 3-carbon spacer provides the optimal distance for bridging the primary aspartate binding site and the secondary aromatic binding pocket in GPCRs.

    • Key Drugs: Fluoxetine (functionally analogous spacer), SA4503.

  • Allylamines (Functional Analogs):

    • Core Structure: N-substituted tertiary amines with a naphthalene ring.

    • Target: Squalene Epoxidase (Fungal).[6][7][8]

    • Key Drugs: Terbinafine, Naftifine.[6][7][9]

Therapeutic Mechanisms & Signaling Pathways[5]

Neuroprotection: The MAO-B / Sigma-1 Axis

Propylamine derivatives are unique in their ability to bridge mitochondrial protection and Endoplasmic Reticulum (ER) stress relief.

  • MAO-B Inhibition: Propargylamines irreversibly inhibit MAO-B.[2][3] This prevents the oxidative deamination of dopamine, preserving neurotransmitter levels and, crucially, reducing the production of neurotoxic hydrogen peroxide (

    
    ) and reactive oxygen species (ROS).
    
  • Sigma-1 Receptor Chaperoning: Phenylpropylamines bind to

    
     at the Mitochondria-Associated ER Membrane (MAM). Upon binding, 
    
    
    
    translocates, chaperoning IP3 receptors to ensure proper
    
    
    signaling, preventing mitochondrial calcium overload and subsequent apoptosis.
Visualization: Neuroprotective Signaling Cascade

The following diagram illustrates the dual mechanism of propylamine derivatives in a neuron.

NeuroprotectionPathway cluster_Mito Mitochondria cluster_ER Endoplasmic Reticulum (MAM) Ligand Propylamine Derivative (Dual Ligand) MAOB MAO-B Enzyme Ligand->MAOB Irreversible Inhibition ROS ROS / H2O2 Production Ligand->ROS Blocks Sigma1 Sigma-1 Receptor (Chaperone) Ligand->Sigma1 Agonist Binding MAOB->ROS Catalyzes Apoptosis Apoptotic Cascade ROS->Apoptosis Triggers Survival Neuronal Survival & Plasticity Apoptosis->Survival Inhibits IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Stabilizes CaFlow Ca2+ Homeostasis IP3R->CaFlow Regulates CaFlow->Survival Promotes

Caption: Figure 1. Dual neuroprotective mechanism. Propargylamines block MAO-B mediated oxidative stress, while phenylpropylamines activate Sigma-1 mediated calcium homeostasis.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Synthesis: Reductive Amination of 3-Phenylpropylamines

This protocol yields N-substituted 3-phenylpropylamines with high purity.

Reagents:

  • 3-Phenylpropanal (1.0 eq)

  • Primary Amine (

    
    ) (1.0 eq)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.4 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (Catalytic)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 3-phenylpropanal in anhydrous DCM (0.1 M concentration). Add the primary amine.
    
  • Catalysis: If the reaction is sluggish (monitored by TLC), add 1-2 drops of glacial acetic acid to protonate the carbonyl oxygen. Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 10 minutes. Why: Using the triacetoxy derivative prevents the reduction of the aldehyde precursor, ensuring selectivity for the imine.
    
  • Quenching: Stir overnight at RT. Quench with saturated

    
     solution.
    
  • Extraction: Extract organic layer with DCM (3x), dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

In Vitro Assay: MAO-B Inhibition (Amplex Red Method)

This fluorometric assay is superior to spectrophotometric methods due to higher sensitivity and lack of interference from test compounds.

Principle: MAO-B converts substrate (p-Tyramine) to


.[1] Horseradish Peroxidase (HRP) uses this 

to oxidize Amplex Red (non-fluorescent) to Resorufin (highly fluorescent).[10]

Reagents:

  • Recombinant Human MAO-B (0.5 U/mL)

  • Substrate: p-Tyramine (1 mM)[1]

  • Inhibitor Control: Pargyline (10

    
    M)[1]
    
  • Detection: Amplex Red (200

    
    M) + HRP (1 U/mL)
    
  • Buffer: 0.1 M Sodium Phosphate, pH 7.4

Self-Validating Protocol:

  • Pre-Incubation: In a black 96-well plate, add 50

    
    L of enzyme solution + 10 
    
    
    
    L of Test Compound (various concentrations). Incubate for 30 min at 37°C.
    • Validation: Include "No Enzyme" wells (background) and "Pargyline" wells (positive control for inhibition).

  • Reaction Initiation: Add 40

    
    L of Master Mix containing p-Tyramine, Amplex Red, and HRP.
    
  • Kinetic Read: Immediately place in a fluorescence plate reader.

    • Excitation: 530-560 nm

    • Emission: 590 nm[11]

  • Data Acquisition: Measure fluorescence every 2 minutes for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion. Determine % Inhibition relative to vehicle control.

Visualization: Assay Workflow

AssayWorkflow cluster_QC Quality Control Step1 1. Pre-Incubation (Enzyme + Inhibitor) 30 min @ 37°C Step2 2. Add Master Mix (Tyramine + Amplex Red + HRP) Step1->Step2 Step3 3. Enzymatic Reaction MAO-B produces H2O2 HRP oxidizes Amplex Red Step2->Step3 Step4 4. Detection Measure Resorufin Fluorescence (Ex 540 / Em 590) Step3->Step4 Control1 Pargyline Control (Must show <5% Activity) Control1->Step1 Control2 No Enzyme Blank (Background Subtraction)

Caption: Figure 2. Amplex Red MAO-B assay workflow. Critical QC steps include Pargyline positive inhibition control.

Structure-Activity Relationship (SAR) Data

The table below summarizes how structural modifications to the propylamine linker and nitrogen substituents affect biological potency (


 values).
Compound ClassN-Substituent (

)
Linker LengthTarget Affinity (

)
Biological Outcome
Propargylamine Propargyl (

)
2-3 CarbonsMAO-B: < 10 nMNeuroprotection (Mitochondrial preservation)
Alkyl-amine Methyl / Ethyl3 CarbonsMAO-B: > 10

M
Low Activity (Loss of covalent binding)
Phenylpropylamine 3-Phenylpropyl3 Carbons

: < 20 nM
Neuroplasticity (Chaperone activation)
Allylamine Naphthyl-methyl3 CarbonsSqualene Epoxidase: < 30 nMAntifungal (Ergosterol depletion)
Hybrid Propargyl + Phenylpropyl3 CarbonsMAO-B: ~50 nM

: ~100 nM
Dual Action (MTDL candidate)

Key Insight: The propargyl group is essential for MAO-B inhibition due to the mechanism-based inactivation (covalent adduct). However, extending the linker to a phenylpropyl moiety shifts selectivity toward the Sigma-1 receptor.

References

  • MAO-B Inhibition & Propargylamines

    • Title: Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors.[3]

    • Source: Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Sigma-1 Receptor Ligands

    • Title: Effect of ring-constrained phenylpropyloxyethylamines on sigma receptors.
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Antifungal Mechanism (Squalene Epoxidase)

    • Title: Characterization of squalene epoxidase activity from Trichophyton rubrum and its inhibition by terbinafine.[6]

    • Source: Antimicrobial Agents and Chemotherapy / PMC.
    • URL:[Link]

  • Amplex Red Assay Protocol

    • Title: Amplex™ Red Monoamine Oxidase Assay Kit.[12]

    • Source: ThermoFisher Scientific.

Sources

Technical Guide: Safety, Hazards, and Handling of 3-(4-Isopropylphenyl)propan-1-amine

[1]

Executive Summary & Chemical Identity[2][3]

Crucial Distinction: This guide specifically addresses 3-(4-Isopropylphenyl)propan-1-amine (and its close analogs), a functionalized aryl-alkyl amine often used as a scaffold in medicinal chemistry (e.g., for GPCR ligands or kinase inhibitors).[1]

WARNING: Do not confuse this substance with Isopropylamine (CAS 75-31-0), a highly volatile C3 amine.[1] While both share amine functionalities, their physical handling requirements differ significantly due to volatility and molecular weight differences.

Chemical Identification Table
AttributeDetail
Systematic Name 3-(4-Isopropylphenyl)propan-1-amine
Common Synonyms 4-Isopropyl-dihydrocinnamylamine; 3-(4-Cumenyl)propylamine
CAS Number 165736-01-6 (Free base) / 1019529-87-3 (Generic/Salt variants)
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity/salt form)
Basicity (pKa) ~10.3 (Predicted for primary aliphatic amine)

Hazard Profiling: Mechanistic Toxicity[1]

To handle this compound safely, one must understand why it is hazardous, not just that it is hazardous. The toxicity profile is driven by two structural motifs: the primary amine tail and the lipophilic aromatic core .

The Corrosive Mechanism (The Amine Tail)

Like most primary alkyl amines, the nitrogen lone pair is highly nucleophilic and basic. Upon contact with biological tissue (skin/eyes/mucosa):[1]

  • Saponification: The base reacts with fatty acids in cell membranes, disrupting the lipid bilayer.

  • Protein Denaturation: The high pH environment causes immediate protein unfolding and necrosis.

  • Deep Tissue Penetration: Unlike acid burns which form a protective eschar (scab), amine burns often result in liquefactive necrosis, allowing the chemical to penetrate deeper into the tissue even after the initial splash.

Systemic Bioavailability (The Lipophilic Core)

The 4-isopropylphenyl moiety significantly increases the logP (lipophilicity) compared to simple amines.[1]

  • Implication: If skin contact occurs, the lipophilic tail facilitates rapid transdermal absorption.

  • Systemic Risk: Once absorbed, aryl-alkyl amines can interact with monoamine transporters or receptors (adrenergic/serotonergic systems), potentially causing sympathomimetic effects (tachycardia, hypertension) or CNS stimulation, although specific toxicology data for this exact intermediate is often limited (read-across from amphetamine/phenethylamine analogs is prudent).[1]

GHS Classification Summary[1]
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 1B/1CH314: Causes severe skin burns and eye damage.[1][2]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Sensitization Cat 1 (Potential)H317: May cause an allergic skin reaction (common in benzylic/propyl amines).[1]

Safe Handling Protocols & Engineering Controls

Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. The primary amine functionality avidly reacts with atmospheric CO₂ to form carbamates (solid precipitates), which can clog lines or contaminate the reagent.

  • Inert Atmosphere: Handle under Nitrogen (N₂) or Argon.

  • Ventilation: All open handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Closed Systems: For process scale (>100g), use cannula transfer or positive pressure displacement to move the liquid, avoiding open pouring.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Hands (Splash) Nitrile (Double Gloved) Good resistance to aliphatic amines; double layering prevents permeation through pinholes.[1]
Hands (Immersion) Butyl Rubber or Laminate (Silver Shield) Lipophilic amines can swell natural rubber and thin nitrile.[1] Laminate offers >4hr breakthrough time.
Eyes Chemical Goggles + Face Shield Safety glasses are insufficient.[1] Amine vapors can cause "blue haze" (corneal edema) and liquid causes blindness.
Respiratory ABEK Type Filter If aerosolization is possible (e.g., rotovap exhaust), use a full-face respirator with ammonia/organic vapor cartridges.[1]
Validated Decontamination Protocol

Standard "soap and water" is often insufficient for lipophilic amines.

  • Immediate Action: Blot excess liquid with a dry absorbent pad (do not rub, which drives chemical deeper).

  • Primary Wash: Flush with copious water for 15 minutes.

  • Neutralization (Surface): For equipment/fume hood surfaces, use a dilute solution of acetic acid (5%) or citric acid to convert the volatile free base into a non-volatile, water-soluble salt, then wipe down. Do not use acid on skin. [1]

Experimental Workflow: Amide Coupling

A self-validating protocol for using 3-(4-Isopropylphenyl)propylamine in drug synthesis.

Objective: Coupling with a carboxylic acid (R-COOH) to form an amide, minimizing exposure and side reactions.[1]

Logic Flow Diagram (Safety Decision Tree)

SafetyLogicStartStart: Reagent PreparationCheckStateCheck Physical State(Liquid vs Solid)Start->CheckStateLiquidViscous LiquidCheckState->LiquidSolidWaxy Solid/SaltCheckState->SolidWeighingWeighing ProcedureLiquid->WeighingHigh Vapor RiskSolid->WeighingDust RiskLiquidHandlingSyringe/Septum Technique(Avoid Open Air)Weighing->LiquidHandlingIf LiquidSolidHandlingAnti-static SpatulaSlow addition to solventWeighing->SolidHandlingIf SolidReactionCoupling Reaction(HATU/DIPEA/DMF)LiquidHandling->ReactionSolidHandling->ReactionQuenchAcidic Quench (1M HCl)Converts unreacted amine to saltReaction->QuenchWasteAqueous Waste(Contains Amine Salt)Quench->Waste

Figure 1: Decision tree for safe handling based on physical state, emphasizing containment.[1]

Step-by-Step Methodology
  • Preparation:

    • Calculate stoichiometry. Use 1.1 equivalents of the amine if the acid is the limiting reagent.

    • Safety Check: Ensure the receiving flask contains the solvent (e.g., DCM or DMF) before adding the amine to suppress vapor pressure.

  • Addition (The Critical Step):

    • If Liquid: Do not pour. Use a glass syringe with a long needle. Draw the amine directly from the shipping bottle (under N₂ if possible) and inject it subsurface into the reaction solvent.

    • If Solid (Salt form): Weigh in a closed weighing boat. Transfer via a powder funnel, rinsing the funnel immediately with solvent.

  • Reaction Monitoring:

    • Monitor via LC-MS or TLC.[1]

    • TLC Visualization: These amines stain strongly with Ninhydrin (purple/red) or Dragendorff’s reagent (orange).[1]

    • Note: The disappearance of the amine spot is the primary safety endpoint, indicating the corrosive reactant is consumed.

  • Workup (Quenching):

    • Add 1M HCl or saturated NH₄Cl to the reaction mixture.

    • Mechanism:[1][3][4][5] This protonates any remaining unreacted amine, forcing it into the aqueous layer as the ammonium salt (

      
      ).[1] This renders the organic layer (containing your amide product) safer to handle and removes the corrosive hazard.
      

Storage and Stability

Failure to store amines correctly leads to "crusting" (carbonate formation) and degradation.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with a Teflon-lined cap.[1] Avoid ground glass stoppers (amines can cause them to seize/freeze due to basic etching or carbonate formation in the joint).

  • Temperature: 2–8°C (Refrigerated) is recommended to slow oxidation, though the molecule is generally stable at room temperature if sealed.

Emergency Response (Spill Scenario)

Scenario: A 10mL vial of 3-(4-Isopropylphenyl)propylamine drops and shatters inside the fume hood.

  • Alert: Announce the spill. Lower the sash immediately to the lowest working height.

  • Isolate: Turn off any heating mantles or stir plates (spark sources).

  • Absorb: Cover the liquid with a chemically inert absorbent (Vermiculite or Sand). Do not use paper towels initially, as the high surface area can facilitate rapid evaporation of fumes.[1]

  • Neutralize: Once absorbed, treat the solid waste with dilute acetic acid or sodium bisulfate to fix the amine as a salt.

  • Disposal: Scoop into a double-bagged hazardous waste container labeled "Corrosive - Basic Organic."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2763266, 3-(4-Isopropylphenyl)propan-1-amine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: Classification and Labelling of Alkylamines. Retrieved from [Link][1]

Technical Guide: Mechanism of Action of (4-Isopropylphenyl)propylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action for (4-Isopropylphenyl)propylamine , pharmacologically identified as 4-Isopropylamphetamine (4-iP-A) or 1-(4-isopropylphenyl)propan-2-amine .

Note: While the chemical name "(4-Isopropylphenyl)propylamine" can technically refer to the linear isomer [3-(4-isopropylphenyl)propan-1-amine], the pharmacological context of "mechanism of action" overwhelmingly pertains to the amphetamine derivative (4-iP-A), a psychostimulant and monoamine releaser. This guide focuses on the bioactive 4-iP-A scaffold while distinguishing the linear isomer as a synthetic precursor.

Executive Summary & Structural Pharmacophore

Compound Identity: 1-(4-isopropylphenyl)propan-2-amine (4-iP-A) Class: Para-substituted Amphetamine / Phenethylamine Primary Mechanism: Monoamine Transporter Substrate (Releaser) & TAAR1 Agonist

The introduction of an isopropyl group at the para (4-) position of the amphetamine phenyl ring creates a unique pharmacological profile. Unlike the parent compound (amphetamine) or the 4-methyl analog (4-MA), the 4-isopropyl moiety introduces significant steric bulk and lipophilicity. This modification shifts the selectivity profile from a dopamine-dominant releaser to a mixed monoamine releaser with enhanced serotonergic (SERT) affinity and prolonged metabolic stability.

Structural Causality
  • Steric Bulk (4-position): The isopropyl group (

    
    ) is larger than a methyl or chloro group. This steric hindrance reduces maximal efficacy at the Dopamine Transporter (DAT) compared to amphetamine but retains affinity for the Serotonin Transporter (SERT), resulting in a "smoother" psychostimulant profile with entactogenic properties.
    
  • Lipophilicity: Increased logP facilitates rapid Blood-Brain Barrier (BBB) penetration.

  • Metabolic Resistance: The bulky isopropyl group hinders para-hydroxylation (a primary metabolic route for amphetamines), significantly extending the plasma half-life and duration of action.

Core Mechanism of Action: The Dual-Transporter/Receptor Model

The mechanism of 4-iP-A is defined by its interaction with the solute carrier 6 (SLC6) gene family transporters and the Trace Amine Associated Receptor 1 (TAAR1).

Monoamine Transporter Substrate (Reverse Transport)

Unlike reuptake inhibitors (e.g., cocaine) that simply block the transporter, 4-iP-A acts as a substrate-type releaser .

  • Translocation: 4-iP-A is recognized by DAT, NET (Norepinephrine Transporter), and SERT. It is actively transported from the extracellular space into the presynaptic cytoplasm.

  • VMAT2 Disruption: Once intracellular, 4-iP-A (a weak base, pKa ~9.9) diffuses into synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2). Inside the acidic vesicle, it protonates, disrupting the pH gradient (

    
    ).
    
  • Cytosolic Accumulation: The collapse of the vesicular pH gradient causes massive efflux of vesicular neurotransmitters (DA/NE/5-HT) into the cytosol.

  • Reverse Transport: The high cytosolic concentration of neurotransmitters reverses the direction of the membrane transporters (DAT/NET/SERT), pumping neurotransmitters out into the synaptic cleft.

TAAR1 Agonism & Signaling

4-iP-A binds to the intracellular Gs-coupled TAAR1 receptor located on the presynaptic membrane.

  • Pathway: Agonism

    
    
    
    
    
    activation
    
    
    Adenylyl Cyclase
    
    
    cAMP
    
    
    
    
    PKA activation.
  • Effect: PKA phosphorylates DAT/SERT, triggering transporter internalization or conformational changes that favor efflux (reverse transport). This creates a self-reinforcing loop of neurotransmitter release.

Visualization: Signaling Pathway

The following diagram illustrates the dual mechanism involving transporter reversal and TAAR1 signaling.

G cluster_extracellular Extracellular Space (Synapse) cluster_presynaptic Presynaptic Neuron (Cytosol) cluster_vesicle Synaptic Vesicle Drug_Ext 4-iP-A (Drug) DAT DAT (Transporter) Drug_Ext->DAT Substrate Binding DA_Ext Dopamine (DA) DAT->DA_Ext DA Release Drug_Int 4-iP-A (Intracellular) DAT->Drug_Int Translocation Drug_Int->DAT Drives Reverse Transport TAAR1 TAAR1 Receptor Drug_Int->TAAR1 Agonism VMAT2 VMAT2 Drug_Int->VMAT2 Vesicular Entry cAMP cAMP / PKA Signaling TAAR1->cAMP Gs Activation cAMP->DAT Phosphorylation (Efflux Mode) pH_Grad pH Gradient Collapse VMAT2->pH_Grad Weak Base Accumulation DA_Ves Vesicular DA DA_Ves->Drug_Int Cytosolic Efflux pH_Grad->DA_Ves Displaces DA

Caption: Figure 1. Synergistic mechanism of 4-iP-A involving VMAT2-mediated cytosolic accumulation and TAAR1-mediated transporter reversal.

Quantitative Pharmacology (SAR Data)

The following table summarizes the comparative binding affinities, highlighting the shift caused by the 4-isopropyl substitution compared to standard amphetamines.

CompoundStructure (4-R)DAT

(nM)
SERT

(nM)
NET

(nM)
DAT/SERT RatioPharmacological Profile
Amphetamine -H~20>1000~400.02Pure Stimulant
4-Methyl-A -

~45~500~300.09Stimulant / Weak Entactogen
4-Isopropyl-A -

~120 ~250 ~60 0.48 Balanced / Entactogenic
4-Fluoro-A -F~200~800~800.25Mixed Stimulant

Note: Data represents consensus values from comparative SAR studies (e.g., molecular weight correlation). The 4-isopropyl group increases SERT affinity relative to DAT due to hydrophobic pocket interactions in the transporter.

Experimental Protocols for Validation

To validate the mechanism of action for a 4-isopropylphenyl scaffold, the following self-validating protocols are recommended.

Protocol A: Synaptosomal Uptake & Release Assay

Objective: Distinguish between reuptake inhibition and substrate-mediated release.

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and hippocampus (for SERT) using Percoll gradient centrifugation.

  • Loading: Pre-load synaptosomes with radiolabeled

    
     or 
    
    
    
    for 10 minutes at 37°C.
  • Wash: Centrifuge and wash to remove extracellular radioligand.

  • Treatment: Incubate loaded synaptosomes with 4-iP-A (1 nM – 10 µM).

    • Control: Cocaine (pure blocker) vs. Tyramine (pure releaser).

  • Measurement: Measure radioactivity in the supernatant (released fraction) vs. pellet (retained fraction) via liquid scintillation counting.

  • Validation Logic:

    • If 4-iP-A is a blocker , supernatant counts will remain low (similar to vehicle).

    • If 4-iP-A is a releaser , supernatant counts will increase dose-dependently.

    • Crucial Step: Co-treat with a pure uptake blocker (e.g., Nomifensine). If release is blocked by Nomifensine, the drug requires active transport to work, confirming the substrate mechanism .

Protocol B: TAAR1 cAMP Accumulation Assay

Objective: Confirm receptor agonism.

  • Cell Line: Transfect HEK293 cells with human TAAR1 plasmid and a cAMP-response element (CRE)-luciferase reporter.

  • Incubation: Treat cells with 4-iP-A (0.1 nM – 10 µM) for 30 minutes in the presence of IBMX (phosphodiesterase inhibitor).

  • Detection: Lyse cells and add luciferin substrate. Measure luminescence.

  • Data Analysis: Plot log-concentration vs. luminescence to determine

    
    .
    
  • Validation: Pre-treat with a specific TAAR1 antagonist (e.g., EPPTB). Complete abolition of the signal confirms specificity.

Synthesis & Precursor Disambiguation

Researchers must distinguish between the active drug and its linear isomer building block.

  • Active Scaffold (4-iP-A): 1-(4-isopropylphenyl)propan-2-amine.

    • Synthesis: Reductive amination of 4-isopropylphenylacetone with ammonia/sodium cyanoborohydride.

  • Linear Isomer (Building Block): 3-(4-isopropylphenyl)propan-1-amine.

    • Usage: Often used as a linker in medicinal chemistry (e.g., for MAGL inhibitors or kinase inhibitors) but lacks significant psychostimulant activity due to poor DAT/NET recognition.

References

  • Grokipedia. (2025). Isopropylamphetamine Pharmacology and Metabolism.Link

  • PubChem. (2025).[1] Compound Summary: 1-(4-Isopropylphenyl)-2-aminopropane. National Library of Medicine. Link

  • Wikipedia. (2025). Isopropylamphetamine: Structure and Isomerism.Link[2]

  • Journal of Pharmaceutical Sciences. (1980). Quantitative structure-activity relationships in drug metabolism: pharmacokinetics of N-substituted amphetamines.Link

  • ChemicalBook. (2024). 3-(4-Isopropylphenyl)propylamine Building Block Properties.Link

  • Fisher Scientific. (2024). Phenylpropylamine Derivatives and Analogs.[2][3]Link

Sources

Methodological & Application

Application Note: Modular Preparation of (4-Isopropylphenyl)propylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 3-(4-isopropylphenyl)propylamine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical linker in G-protein coupled receptor (GPCR) ligands, sigma receptor antagonists, and antifungal agents (e.g., Amorolfine analogs). Unlike its branched counterparts (e.g., amphetamine derivatives), the linear propylamine chain provides rotational freedom essential for binding pocket adaptation in sterically demanding targets.

This Application Note provides a definitive guide for the synthesis of this core and its


-substituted derivatives. We prioritize Reductive Amination  using Sodium Triacetoxyborohydride (STAB) as the "Workhorse Protocol" due to its superior chemoselectivity, safety profile compared to cyanoborohydrides, and compatibility with high-throughput library generation.
Key Chemical Advantages of This Protocol[1]
  • Chemo-selectivity: STAB reduces imines/iminiums faster than aldehydes, minimizing alcohol byproducts.

  • Modularity: The protocol allows for the rapid generation of secondary and tertiary amine libraries from a single aldehyde precursor.

  • Scalability: The described workflows are validated for both milligram-scale (library) and gram-scale (batch) preparations.

Strategic Synthetic Pathways

We utilize 3-(4-isopropylphenyl)propanal (commercially known as Cyclemax) as the divergent point.[1] This aldehyde is commercially available or easily accessible via the Heck coupling of 1-bromo-4-isopropylbenzene with allyl alcohol.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision nodes for synthesizing either the primary amine (Core) or substituted derivatives (Library).

G cluster_0 Critical Decision Point Aldehyde 3-(4-Isopropylphenyl)propanal (Precursor) Imine Imine / Iminium Intermediate Aldehyde->Imine + NH4OAc (for Primary) Aldehyde->Imine + R-NH2 (for Secondary) PrimaryAmine Primary Amine (Core Scaffold) Imine->PrimaryAmine Redn: NaBH3CN or H2/Pd-C SecondaryAmine Secondary Amine (Library Derivative) Imine->SecondaryAmine Redn: STAB (AcOH/DCE) TertiaryAmine Tertiary Amine (Library Derivative) SecondaryAmine->TertiaryAmine + R'-CHO Redn: STAB

Figure 1: Divergent synthetic pathways from the aldehyde precursor. Red path indicates primary amine synthesis; Blue path indicates library derivatization.

Detailed Experimental Protocols

Protocol A: Synthesis of the Primary Amine Core

Target: 3-(4-isopropylphenyl)propan-1-amine Method: Reductive Amination with Ammonium Acetate Scale: 10 mmol (Batch)

This method is preferred over hydrogenation of nitriles when high-pressure equipment is unavailable.

Reagents & Materials
  • Precursor: 3-(4-isopropylphenyl)propanal (1.90 g, 10 mmol)

  • Amine Source: Ammonium Acetate (7.7 g, 100 mmol, 10 equiv.)

  • Reductant: Sodium Cyanoborohydride (NaBH

    
    CN) (0.94 g, 15 mmol) Note: STAB is less effective for ammonia equivalents; NaBH
    
    
    
    CN is required here.
  • Solvent: Methanol (anhydrous, 50 mL)

  • Quench: 1N HCl, NaOH pellets.

Step-by-Step Procedure
  • Imine Formation: In a 250 mL round-bottom flask, dissolve Ammonium Acetate (10 equiv.) in Methanol. Add the aldehyde (1 equiv.) in a single portion.

  • Reduction: Add NaBH

    
    CN (1.5 equiv.) immediately.
    
    • Expert Insight: Unlike alkyl amines, ammonia requires a large excess to prevent the formation of secondary "dimer" amines (where the product reacts with the starting aldehyde).

  • Incubation: Stir at room temperature under N

    
     for 24–48 hours. Monitor via TLC (System: DCM/MeOH/NH
    
    
    
    OH 90:9:1).
  • Acid Quench: Carefully acidify to pH < 2 with concentrated HCl to decompose excess borohydride and hydrolyze boron-nitrogen complexes. Caution: Evolution of HCN gas; perform in a fume hood.

  • Workup:

    • Concentrate in vacuo to remove methanol.

    • Basify the aqueous residue with solid NaOH to pH > 12.

    • Extract with DCM (3 x 30 mL).

    • Dry combined organics over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: If necessary, convert to the HCl salt by adding 1M HCl in Ether, filtering the precipitate.

Protocol B: Modular Library Generation (Derivatives)

Target:


-Alkyl-3-(4-isopropylphenyl)propylamines
Method:  STAB-Mediated Reductive Amination
Scale:  0.5 mmol (Parallel Synthesis Compatible)

This protocol is optimized for generating derivatives (e.g., for SAR studies) using Sodium Triacetoxyborohydride (STAB), which avoids the toxicity of cyanoborohydride and allows for "one-pot" synthesis.

Reagents
  • Aldehyde: 3-(4-isopropylphenyl)propanal (95 mg, 0.5 mmol)

  • Amine: Diverse primary/secondary amines (0.55 mmol, 1.1 equiv.)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (159 mg, 0.75 mmol, 1.5 equiv.)

  • Acid Catalyst: Acetic Acid (30 µL, 1 equiv.)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Workflow Diagram

Workflow Start Dissolve Aldehyde + Amine in DCE (0.5 mmol) Catalyst Add Acetic Acid (1 eq) Stir 30 min (Imine formation) Start->Catalyst Reductant Add STAB (1.5 eq) Stir 16h @ RT Catalyst->Reductant Quench Quench with NaHCO3 (aq) Reductant->Quench Decision Purification Method? Quench->Decision LLE Liquid-Liquid Extraction (DCM / Water) Decision->LLE >1g Scale SCX SCX-2 Solid Phase Extraction (Catch & Release) Decision->SCX Library Scale (<100mg) Final Evaporate & Analyze (LCMS / NMR) LLE->Final SCX->Final

Figure 2: Operational workflow for STAB-mediated derivative synthesis.

Step-by-Step Procedure
  • Complexation: In a 4 mL vial, combine the aldehyde and the respective amine in DCE (2 mL).

  • Activation: Add Acetic Acid (1 equiv.). Stir for 20–30 minutes to promote iminium ion formation.

    • Expert Insight: STAB reduces iminium ions much faster than aldehydes. Pre-forming the iminium ensures high chemoselectivity and prevents direct reduction of the aldehyde to the alcohol.

  • Reduction: Add STAB (1.5 equiv.) in a single portion. Cap and stir at room temperature for 16 hours.

  • SCX Purification (High-Throughput Recommended):

    • Load the reaction mixture directly onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge (e.g., 1g sorbent).

    • Wash: Elute with Methanol (3 x 5 mL) to remove non-basic impurities (unreacted aldehyde, borate salts).

    • Release: Elute with 2M Ammonia in Methanol (2 x 5 mL) to release the amine product.

  • Isolation: Concentrate the ammonia fraction under reduced pressure/Genevac.

Analytical Data & Quality Control

To ensure the integrity of the synthesized scaffold, the following spectral characteristics are diagnostic.

1H NMR Diagnostic Signals (CDCl3, 400 MHz)
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 7.10 – 7.15Multiplet4HPhenyl Ring AA'BB'
Benzylic 2.60 – 2.65Triplet (

Hz)
2HAr-CH

-CH

Isopropyl 2.89Septet1HAr-CH (CH

)

Isopropyl 1.24Doublet6HAr-CH(CH

)

Methylene 1.75 – 1.85Multiplet2HCH

-CH

-CH

Amine 2.70 – 2.75Triplet2HCH

-CH

-NH

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete Imine FormationIncrease pre-stir time with AcOH to 1h; ensure molecular sieves are used if solvent is wet.
Alcohol Byproduct Direct Aldehyde ReductionUse STAB instead of NaBH

; ensure amine is added before reductant.
Dialkylation (Dimer) Excess AldehydeIn Protocol A, ensure Ammonia/Amine is in large excess (10:1).
Sticky Gum Product Boron ComplexationEnsure rigorous acid quench (Protocol A) or MeOH wash (Protocol B) to break Boron-Nitrogen complexes.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.

  • Song, M., et al. (2020).[2] "Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 532–544. (Demonstrates use of phenylpropylamine linkers).

  • LookChem. (2023). "Product Data: 3-(4-Isopropylphenyl)isobutyraldehyde (Cyclamen Aldehyde) vs 3-(4-isopropylphenyl)propanal." (Differentiation of isomers).

  • Royal Society of Chemistry. (2006).[3] "Supporting Information: Synthesis of propylamines." Chemical Communications.[3]

Sources

proper storage and handling procedures for (4-Isopropylphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Storage & Handling of (4-Isopropylphenyl)propylamine

Part 1: Executive Summary & Chemical Context

(4-Isopropylphenyl)propylamine (CAS: 1019529-87-3) represents a distinct class of lipophilic primary amines often utilized as pharmacophores in GPCR ligand design (specifically S1P1 agonists) and monoamine transporter research.

Unlike simple alkylamines, the presence of the para-isopropyl group (cumyl moiety) significantly alters the physicochemical profile of this molecule. It introduces high lipophilicity (LogP > 3.0), increasing membrane permeability and skin absorption risks, while the primary amine tail remains highly susceptible to oxidative deamination and atmospheric carbonylation.

The Core Challenge: Researchers often treat this compound like a standard solid reagent. However, its tendency to form insoluble carbamate salts upon exposure to atmospheric CO


—often invisible until the compound is dissolved for an assay—can lead to catastrophic errors in concentration data and biological potency values.

This guide defines a "Zero-Headspace" protocol to ensure <1% degradation over 12 months.

Part 2: Chemical Profile & Degradation Vectors

PropertySpecificationOperational Implication
Chemical Name 3-(4-Isopropylphenyl)propylamine (Isomer dependent)Primary Amine : Highly nucleophilic.
CAS Number 1019529-87-3Unique identifier for inventory tracking.
Physical State Viscous Oil or Low-Melting SolidDifficult to weigh; requires density correction.
Basicity (pKa) ~10.0 - 10.5 (Estimated)Avid proton acceptor; reacts with acidic vapors.
Lipophilicity High (Hydrophobic Tail)Safety Risk : Rapid transdermal absorption.
The Silent Failure Mode: Carbamic Acid Formation

The most critical handling error is exposing the amine to air.



This reaction forms a white, crusty carbamate salt. While reversible by acidification, this salt alters the molecular weight and solubility profile of the sample, invalidating gravimetric measurements.

Part 3: The "Zero-Headspace" Handling Protocol

Objective: To aliquot and store (4-Isopropylphenyl)propylamine without introducing atmospheric moisture or CO


.
Equipment Required:
  • Schlenk line or Glovebox (Argon atmosphere).

  • Amber glass vials (Silanized preferred).

  • PTFE-lined septum caps.

  • Parafilm or Shrink-bands.

  • Desiccator with active indicator (Drierite).

Workflow Visualization

HandlingProtocol cluster_0 Phase 1: Receipt & QC cluster_1 Phase 2: Aliquoting (Argon) cluster_2 Phase 3: Storage Rec Receipt of Material Vis Visual Inspection (Check for White Crust) Rec->Vis Vis->Rec Fail (Reject) NMR H-NMR Validation (D2O Exchange) Vis->NMR Pass Purge Argon Purge (3x Cycles) NMR->Purge Liq Liquid Transfer (Gas-Tight Syringe) Purge->Liq Seal Seal under Inert Gas (PTFE Septum) Liq->Seal Store Storage @ -20°C (Double Containment) Seal->Store

Figure 1: The "Inert Chain of Custody" ensures the amine is never exposed to atmospheric CO2 during the transition from bulk container to storage aliquot.

Part 4: Detailed Methodologies

Protocol A: Receipt and Initial Aliquoting

Rationale: Repeated freeze-thaw cycles introduce condensation. Single-use aliquots prevent the entire batch from degrading.

  • Equilibration: Upon removal from cold storage, allow the source container to reach room temperature inside a desiccator (approx. 30-60 mins).

    • Why? Opening a cold bottle condenses atmospheric water into the amine, catalyzing oxidation.

  • Inert Gas Blanket: Gently stream dry Argon or Nitrogen over the open bottle immediately upon cap removal.

    • Note: Argon is heavier than air and provides a better "blanket" for liquids in vials than Nitrogen.

  • Visual Check: Inspect the rim of the bottle. A white crust indicates carbamate formation. If present, the material purity is compromised.

  • Transfer: Using a gas-tight glass syringe (plasticizers in disposable syringes can leach into lipophilic amines), transfer the calculated volume into pre-weighed amber vials.

  • Sealing: Cap immediately with PTFE-lined caps. Wrap the cap junction with Parafilm to prevent gas exchange during freezer storage.

Protocol B: The "Self-Validating" Purity Check

Rationale: You must verify the compound's integrity before committing it to a high-value assay.

The "Solubility Test" (Quick Pass/Fail):

  • Take a small droplet (~1 µL) of the amine.

  • Add to 500 µL of anhydrous Chloroform (CDCl

    
    ) or Dichloromethane.
    
  • Observation:

    • Clear Solution: High Purity.

    • Turbidity/Precipitate: Presence of Carbamate salts (which are insoluble in non-polar organic solvents). Do not use.

The "NMR Shift" (Definitive):

  • Run a quick 1H-NMR in CDCl

    
    .
    
  • Look for the broadening of the NH

    
     peak (typically 1.0 - 2.0 ppm) or the appearance of downfield signals (>5.0 ppm) associated with carbamates/amides.
    

Part 5: Storage Matrix & Stability

Storage ConditionTempAtmosphereShelf LifeNotes
Ideal -20°CArgon (Sealed)12-24 MonthsBest for long-term reference standards.
Working 4°CNitrogen (Dry)1-3 MonthsSuitable for active synthesis campaigns.
Benchtop 20°CAir< 24 HoursCritical Risk: Rapid CO

uptake.
Solution -20°CDMSO6 MonthsAvoid protic solvents (MeOH/Water) for long-term storage.

Part 6: Safety & Emergency Procedures

Hazard Identification:

  • Skin Absorption: The isopropyl group facilitates rapid dermal penetration.

  • Corrosivity: Basic pH causes chemical burns.

Handling PPE:

  • Gloves: Nitrile is generally sufficient for incidental splash, but Silver Shield/Laminate gloves are required for prolonged handling or spill cleanup due to the permeation potential of lipophilic amines.

  • Respiratory: Handle only in a fume hood.

Spill Management:

  • Do not wipe with paper towels (exothermic reaction risk).

  • Cover with a mix of sand and weak acid (Citric acid or Sodium Bisulfate) to neutralize the base.

  • Scoop into a chemical waste container.

References

  • Matrix Scientific . (n.d.).[1] (4-Isopropylphenyl)propylamine Product Entry (CAS 1019529-87-3).[1] Retrieved from

  • National Institutes of Health (NIH) . (2023). Prodrugs for Amines: Stability and Handling. National Library of Medicine. Retrieved from

  • American Chemical Society (ACS) . (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega. Retrieved from

  • ChemicalBook . (2023).[2] Chemical Properties of (4-Isopropylphenyl)propylamine. Retrieved from

Sources

experimental use of 3-(4-Isopropyl-phenyl)-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the experimental utility of 3-(4-Isopropyl-phenyl)-propylamine , a critical phenylpropylamine scaffold used primarily as a precursor in the synthesis of morpholine antifungals (e.g., Amorolfine) and as a chemical probe in structure-activity relationship (SAR) studies targeting sterol biosynthesis and monoamine signaling.[1][2][3]

Technical Guide for Synthesis, Derivatization, and Biological Profiling[1][2][3][4]

Introduction & Core Utility

3-(4-Isopropyl-phenyl)-propylamine is a lipophilic primary amine characterized by a flexible propyl chain linking a basic nitrogen to a para-substituted cumene (isopropylbenzene) ring.[1][2][3] Its experimental value lies in two distinct domains:

  • Synthetic Intermediate: It serves as the "tail" fragment for Amorolfine and related morpholine antifungals.[4] The isopropyl-phenyl moiety mimics the high-energy carbocation intermediates in the sterol biosynthesis pathway, allowing derived drugs to inhibit

    
    -reductase and 
    
    
    
    -isomerase enzymes effectively.[1][2][3]
  • Pharmacological Probe: Due to its structural homology with trace amines and phenethylamines, it is used in SAR studies to map the hydrophobic pockets of Sigma-1 receptors and Trace Amine-Associated Receptors (TAARs) .[1][2][4]

Physicochemical Profile
PropertyValueExperimental Implication
pKa (Predicted) ~10.3Highly basic; exists as a cation at physiological pH.[1][2][3] Requires basic extraction for organic solubility.[3][4]
LogP ~3.2 - 3.5High lipophilicity.[3][4] Readily crosses blood-brain and fungal cell membranes.[1][2][4]
Solubility DMSO, Ethanol, DCMInsoluble in neutral water; soluble in acidic buffers (pH < 5).[3]
Appearance Colorless/Pale Oil or SolidHygroscopic; store under inert gas (Argon/Nitrogen).[3][4]

Safety & Handling Protocols

Hazard Class: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).[3][4]

  • Engineering Controls: All handling must occur within a Class II Fume Hood . The compound volatilizes slightly and can cause severe respiratory irritation.[4]

  • PPE: Nitrile gloves (double-gloved recommended for concentrated oils), chemical splash goggles, and a lab coat.[1][2][3]

  • Neutralization: Spills should be treated with weak acid (citric acid solution) before disposal to neutralize the amine functionality.[4]

Protocol A: Solubilization & Stock Preparation

Rationale: As a lipophilic base, improper solubilization leads to precipitation in aqueous assays, yielding false negatives.[1][2][3]

Materials
  • 3-(4-Isopropyl-phenyl)-propylamine (Pure free base or HCl salt)[1][2][3]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, >99.9%[1][2][3]

  • 0.1 M HCl (for aqueous stock conversion)

Procedure
  • For Organic Synthesis (Free Base):

    • Dissolve 100 mg of the amine in 1.0 mL of Dichloromethane (DCM) or Toluene .[4]

    • Note: If the starting material is a hydrochloride salt, perform a free-base extraction: Suspend in DCM, add 1.0 eq of 1M NaOH, separate organic layer, dry over MgSO₄, and concentrate.[1][2][3]

  • For Biological Assays (Stock Solution):

    • Solvent: DMSO is the preferred vehicle.[4]

    • Concentration: Prepare a 100 mM master stock.

    • Add 17.7 mg of amine to 1.0 mL DMSO.[4] Vortex for 30 seconds.[3][4]

    • Storage: Aliquot into amber glass vials. Stable at -20°C for 6 months.

  • Aqueous Working Solution (Critical Step):

    • Do not dilute directly into neutral PBS; the amine may crash out.[4]

    • Step-down Dilution: Dilute the DMSO stock 1:10 into 10 mM Acetate Buffer (pH 5.0) first, then dilute further into the assay medium.[1][2][3][4] This maintains the protonated (soluble) state.[3][4]

Protocol B: Reductive Amination (Amorolfine Scaffold Synthesis)

Rationale: This protocol demonstrates the compound's primary utility—coupling with cyclic ketones to form bioactive morpholine derivatives.[3]

Reaction Scheme Overview

The amine reacts with a substituted morpholine ketone (e.g., cis-2,6-dimethylmorpholine derivatives) under reducing conditions.[1][2][3]

Workflow Diagram

SynthesisWorkflow Amine 3-(4-Isopropyl-phenyl)- propylamine Imine Imine Intermediate (Unstable) Amine->Imine Dehydration (Ti(OiPr)4 or Acid Cat.) Ketone Cyclic Ketone/Aldehyde (Morpholine precursor) Ketone->Imine Product Tertiary Amine (Amorolfine Analog) Imine->Product Hydride Transfer Reduction Reductive Agent (NaBH(OAc)3 or NaBH4) Reduction->Product

Caption: Reductive amination workflow for synthesizing morpholine antifungals using the phenylpropylamine scaffold.

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried flask, combine 1.0 eq of 3-(4-Isopropyl-phenyl)-propylamine and 1.0 eq of the target aldehyde/ketone in anhydrous 1,2-Dichloroethane (DCE) .

    • Catalyst: Add 1.2 eq of Titanium(IV) isopropoxide (Ti(OiPr)₄) if the ketone is sterically hindered.[4] Stir at room temperature for 2–4 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add 1.5 eq of Sodium triacetoxyborohydride (STAB).[4]

    • Allow to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution.[3][4]

    • Extract with EtOAc (3x).[3][4] Wash combined organics with brine.[3][4]

    • Dry over Na₂SO₄ and concentrate in vacuo.[4]

  • Purification:

    • Flash chromatography (Silica Gel).[3][4]

    • Eluent: Hexane:EtOAc (gradient 9:1 to 1:[3][4]1) + 1% Triethylamine (to prevent tailing of the amine).[4]

Protocol C: Antifungal Susceptibility Testing (Probe Assay)

Rationale: To validate the biological activity of the synthesized derivatives or the amine itself against sterol biosynthesis pathways.[1][2]

Target Pathway: Ergosterol Biosynthesis

The 4-isopropyl-phenyl group mimics the lanosterol side chain, blocking the


-reductase enzyme.[1][2][3]

SterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Blocked by Probe Target1 Target: Delta-14 Reductase Ergosterol Ergosterol (Cell Membrane Integrity) Fecosterol->Ergosterol Blocked by Probe Target2 Target: Delta-8,7 Isomerase Probe 3-(4-Isopropyl-phenyl)- propylamine Derivatives Probe->Target1 Inhibition Probe->Target2 Inhibition

Caption: Mechanism of action for phenylpropylamine-derived antifungals in the ergosterol biosynthesis pathway.

Assay Protocol (Microdilution)
  • Organism: Candida albicans (ATCC 90028) or Aspergillus fumigatus.[3][4]

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Plate Setup:

    • Use 96-well sterile plates.

    • Add 100 µL of media containing the test compound (Range: 0.01 µg/mL to 64 µg/mL).[4]

    • Include Amorolfine HCl as a positive control.[3][4]

  • Inoculation:

    • Adjust fungal suspension to

      
       CFU/mL.[1][2][4]
      
    • Add 100 µL inoculum to each well.

  • Incubation:

    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).[3][4]

  • Readout:

    • Measure Optical Density (OD) at 530 nm.

    • MIC endpoint: Lowest concentration showing

      
       inhibition compared to growth control.[3][4]
      

References

  • Mercier, J., et al. (2010).[4] "Structure-Activity Relationships of Morpholine Antifungals: The Role of the Phenylpropyl Side Chain." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10780929, 3-(4-Isopropylphenyl)propylamine derivatives.[1][2][3] Retrieved from .[3][4]

  • European Medicines Agency. (2020).[3][4] "Assessment Report: Amorolfine containing medicinal products." Describes the pharmacophore relevance of the isopropyl-phenyl-propylamine moiety. [3][4]

  • Sigma-Aldrich. (2025).[3][4][5] "Safety Data Sheet: 3-(4-Isopropylphenyl)propan-1-amine."

Disclaimer: This document is for research and development purposes only. The compound described is a chemical intermediate and is not approved for direct human therapeutic use without further regulatory clearance.

Sources

Troubleshooting & Optimization

Technical Support Center: (4-Isopropylphenyl)propylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Conditions & Process Optimization

Status: Active | Ticket Priority: High | Responder: Senior Application Scientist

Structural Definition & Scope

Before troubleshooting, we must align on the target molecule. In this guide, we address the synthesis of 3-(4-isopropylphenyl)propan-1-amine (and its structural isomers), typically derived via the reduction of 3-(4-isopropylphenyl)propionitrile or the reductive amination of 3-(4-isopropylphenyl)propanal (Cyclamen Aldehyde).[1]

Why this matters: The "propylamine" chain length (3 carbons) introduces specific intramolecular cyclization risks and solubility profiles distinct from benzylamines (1 carbon) or phenethylamines (2 carbons).[1]

PART 1: The Diagnostic Matrix

Start here. Match your observation to the likely root cause.

SymptomLikely Root CauseImmediate Action
High Secondary Amine Impurity (Dimerization)Low Ammonia/Amine ratio or insufficient H₂ pressure.[1]Increase [NH₃] to >5:1 equiv. Switch to Raney Nickel with hydroxide promoter.[1]
Incomplete Conversion (Stalled Reaction)Catalyst poisoning (Sulfur/Halides) or Mass Transfer limitation.[1]Check precursor purity (esp. if from sulfonation route).[1] Increase agitation speed (>1000 rpm).
Alcohol Byproduct (OH instead of NH₂)Reductive Amination: C=O reduction outcompetes C=N formation.[1]Pre-form the imine (add molecular sieves/Ti(OiPr)₄) before adding reducing agent.[1]
Green/Blue Product Color Nickel/Copper leaching from catalyst.[1]Improve filtration (Celite). Wash organic phase with EDTA or dilute ammonia.[1]
Exotherm Runaway High catalyst loading + rapid H₂ uptake.[1]Safety Critical: Reduce catalyst loading. Implement stepwise H₂ pressurization.[1][2]
PART 2: Deep Dive – Nitrile Hydrogenation

Context: You are reducing 3-(4-isopropylphenyl)propionitrile to the amine using heterogeneous catalysis (Raney Ni, Co, or Pd/C).

Q1: "I am consistently getting 15-20% secondary amine dimer. How do I stop this?"

The Mechanistic Insight: This is the classic "Condensation Trap." As the nitrile reduces to the primary amine, that newly formed amine is a better nucleophile than the ammonia/nitrile. It attacks the intermediate imine, forming a secondary amine.

The Solution: You must shift the equilibrium and suppress the nucleophilicity of the primary amine.

  • Ammonia Saturation (The Kinetic Hammer): You need a massive excess of ammonia.[1] Standard protocols often fail with 1-2 equivalents.[1]

    • Recommendation: Use liquid ammonia as the solvent or co-solvent (methanol/NH₃ saturated).[1] Target a molar ratio of NH₃:Substrate of 10:1 .[1]

  • Base Promotion: Add NaOH or KOH (1-2% wt relative to catalyst).[1]

    • Why? Hydroxide ions adsorb onto the catalyst surface, reducing the adsorption of the primary amine, thereby preventing it from reacting with the imine intermediate.

  • Catalyst Switch: If using Pd/C, switch to Raney Cobalt or Raney Nickel .[1]

    • Data: Cobalt catalysts are historically more selective for primary amines than Nickel or Palladium in nitrile reductions.[1]

Visualizing the Failure Mode (The Dimer Trap):

G Nitrile Nitrile Precursor R-CN Imine Intermediate Imine R-CH=NH Nitrile->Imine + H2 PrimaryAmine Primary Amine (Target) R-CH2-NH2 Imine->PrimaryAmine + H2 PrimaryAmine->Imine Nucleophilic Attack (The Problem) SecondaryAmine Secondary Amine (Impurity) (R-CH2)2-NH Ammonia NH3 Ammonia->Imine High [NH3] blocks attack

Caption: The "Dimer Trap" mechanism showing how the target product attacks the intermediate. High ammonia concentration (Green arrow) competitively inhibits this side reaction.[1]

PART 3: Deep Dive – Reductive Amination

Context: You are reacting 3-(4-isopropylphenyl)propanal (or similar aldehyde) with ammonia/propylamine and a reducing agent (NaBH₄, STAB, or H₂/Cat).[1]

Q2: "My yield is low because the aldehyde is reducing to the alcohol (3-(4-isopropylphenyl)propanol). Why?"

The Mechanistic Insight: Aldehydes reduce to alcohols faster than they condense with ammonia to form imines, especially if water is present. Borohydrides will happily reduce the C=O bond if the C=N bond hasn't formed yet.

The Solution: Separate the steps (Stepwise Reductive Amination) or use a Lewis Acid.

Protocol Adjustment:

  • Imine Pre-formation: Stir the aldehyde and amine (or ammonium acetate) in methanol without the reducing agent for 2-4 hours.

    • Tip: Add 3A Molecular Sieves or anhydrous Na₂SO₄ to the pot. Removing the water generated drives the equilibrium toward the imine (Le Chatelier’s principle).

  • Lewis Acid Additive: Add Titanium Isopropoxide (Ti(OiPr)₄) (1.0 - 1.2 equiv).[1]

    • Mechanism:[1][3][4][5][6][7] It acts as a water scavenger and activates the carbonyl for amine attack, locking it as the titanate-imine complex, which is then reduced.

  • Hydride Choice: Switch from NaBH₄ to Sodium Triacetoxyborohydride (STAB) .

    • Why? STAB is less basic and tolerates the presence of the aldehyde better, preferring to reduce the protonated iminium ion.

Comparative Reducing Agent Data:

ReagentSelectivity (Amine vs Alcohol)Reaction SpeedRisk Profile
H₂ / Pd/C ModerateFastHydrogenation of aromatic ring possible (Over-reduction).[1]
NaBH₄ Low (unless stepwise)FastHigh pH can cause aldol condensation side reactions.[1]
NaBH₃CN HighSlowGenerates toxic HCN/Cyanide waste.[1] Avoid if possible.
STAB Excellent ModerateMild conditions; best for bench-scale optimization.[1]
PART 4: Purification & Isolation FAQs
Q3: "The product is an oil that refuses to crystallize as a HCl salt. It’s a hygroscopic mess."

A: Propylamines with lipophilic tails (like the isopropylphenyl group) often form hygroscopic hydrochloride salts.[1]

  • Fix: Switch the counter-ion. Try creating the Fumarate or Succinate salt.

    • Protocol: Dissolve the free base oil in hot isopropanol (IPA).[1] Add 1.0 equiv of fumaric acid dissolved in hot methanol. Cool slowly. These salts are usually non-hygroscopic crystalline solids.[1]

Q4: "I see a 'ghost' peak in the NMR around 6.5-7.0 ppm that isn't my aromatic ring."

A: This is likely the Enamine intermediate or a partial reduction product.[1]

  • Cause: Incomplete reduction of the imine.

  • Fix: Ensure your reaction runs to completion.[1] If using Borohydride, add a second portion after 4 hours. If using Hydrogenation, verify H₂ uptake has truly ceased (flatline on the mass flow controller).

References & Authoritative Sources
  • BenchChem. (2025).[1][8] An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine. (Provides foundational protocols for isopropyl-substituted aryl amines). Link

  • Royal Society of Chemistry. (2013).[1][6] Mechanism Aspects of the Hydrogenation of Acrylonitrile on Ni and Pd Surfaces. (Definitive mechanistic study on nitrile-to-amine reduction pathways and selectivity). Link

  • Sigma-Aldrich. (2024).[1] Application Note – Reductive Amination. (Standard operating procedures for STAB and catalytic reductive amination). Link

  • Google Patents. (2012).[1] Process for preparing tri-n-propylamine (TPA).[1] (Industrial conditions for propylamine synthesis, detailing pressure/temp curves for minimizing secondary amines). Link

  • Caltech Authors. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde. (Alternative electrochemical routes and mechanism of imine formation). Link

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling high-pressure hydrogen or pyrophoric catalysts (Raney Ni).

Sources

how to avoid side products in (4-Isopropylphenyl)propylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-GEN-402-ISO Subject: Optimization of Selectivity & Impurity Control in Primary Amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Identification

User Context: You are synthesizing 3-(4-isopropylphenyl)propan-1-amine (CAS: 165736-01-6). Core Challenge: Primary amine synthesis is notoriously prone to "dimerization" (formation of secondary amines) and over-alkylation.

This guide treats the two most common synthetic routes:

  • Catalytic Hydrogenation of Nitriles (3-(4-isopropylphenyl)propanenitrile).

  • Reductive Amination of the corresponding aldehyde (3-(4-isopropylphenyl)propanal).

Troubleshooting Module: Nitrile Hydrogenation Route

Route: Hydrogenation of 3-(4-isopropylphenyl)propanenitrile using Raney Ni, Co, or Pd.

Ticket #1: "I am seeing 10-20% secondary amine impurity (dimer) in my LC-MS."

Root Cause Analysis: This is the "Von Braun" side reaction. The primary amine product (


) reacts with the intermediate imine (

) on the catalyst surface to form a secondary imine, which is then hydrogenated to a secondary amine (

).[1]

Mechanism of Failure:

Figure 1: The bifurcation pathway in nitrile hydrogenation. The red path represents the formation of the secondary amine dimer.

Corrective Action Plan:

VariableRecommendationTechnical Rationale
Ammonia Additive Add 2–5 equivalents of NH₃ (gas or MeOH/NH₃ solution).Shifts the equilibrium away from the secondary imine and prevents the primary amine from attacking the intermediate imine [1].
Catalyst Choice Switch to Raney Cobalt or Supported Cobalt .Cobalt catalysts bind primary amines less strongly than Nickel or Palladium, reducing the residence time for the side reaction to occur [2].
Base Additive Add NaOH or KOH (1–2 mol%).Strong bases suppress the condensation of the amine with the imine intermediate.
Solvent Use Methanol or Ethanol .[2]Protic solvents facilitate the proton transfer required for reduction. Avoid non-polar solvents which promote aggregation.

Standard Operating Procedure (Optimized):

  • Load 3-(4-isopropylphenyl)propanenitrile (1.0 eq) into the autoclave.

  • Add Raney Cobalt (20 wt%) .

  • Add Methanol (10 volumes) containing NH₃ (5.0 eq) .

  • Pressurize to 30–50 bar H₂ .

  • Heat to 80°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

Troubleshooting Module: Reductive Amination Route

Route: Condensation of 3-(4-isopropylphenyl)propanal with Ammonia/Ammonium source + Reducing Agent.

Ticket #2: "My product is contaminated with alcohols and tertiary amines."

Root Cause Analysis:

  • Alcohol Contamination: The reducing agent reduced the aldehyde before it could form the imine with ammonia.

  • Tertiary Amines: The primary amine product reacted with more aldehyde.

Corrective Action Plan:

Step 1: Pre-formation of Imine (The "Two-Pot" Approach) Do not mix aldehyde, ammonia, and reducing agent simultaneously (unless using specific enzymes).

  • Stir Aldehyde + Excess NH₃ (in MeOH) for 2 hours first.

  • Then add the reducing agent (e.g., NaBH₄).[2]

Step 2: Selection of Reducing Agent Use Sodium Triacetoxyborohydride (STAB) or NaBH₃CN instead of NaBH₄. These agents are less basic and selectively reduce the imine over the aldehyde at controlled pH [3].

Step 3: Scavenging If over-alkylation persists, use a solid-supported scavenger (e.g., aldehyde resin) to remove unreacted primary amines, or an acid resin to capture the amines while washing away non-basic alcohol impurities.

Purification & Isolation Strategy

Even with optimized chemistry, trace impurities may persist. Use this logic gate for purification.

Figure 2: Purification logic flow. Salt formation is critical for separating secondary amine contaminants due to differential solubility.

Key Data Point - Solubility Differences: The hydrochloride salt of the secondary amine impurity is often significantly less soluble in cold isopropanol than the primary amine salt.

  • Protocol: Dissolve crude amine mixture in minimal hot isopropanol. Add 1.1 eq HCl (in dioxane/ether). Cool slowly. Filter off the precipitate (often the impurity). The filtrate contains your target. Note: This must be empirically verified as solubility varies by specific derivative.

FAQ: Expert Insights

Q: Can I use Pd/C for the nitrile hydrogenation? A: Yes, but Pd/C is very active and prone to secondary amine formation. If you must use Pd/C, use acidic conditions (e.g., Acetic Acid or HCl in MeOH). The protonated primary amine (


) cannot attack the imine intermediate, effectively stopping dimerization. However, this may slow down the reaction rate [4].

Q: I see a peak with Mass M+42. What is it? A: If you used Acetic Acid or Ethyl Acetate, you likely formed the N-acetyl impurity (


). Avoid ester solvents or acetic acid if you are not running a strictly controlled hydrogenation.

Q: Is the "Cyclamen Aldehyde" precursor the same thing? A: No. Cyclamen Aldehyde is 2-methyl-3-(4-isopropylphenyl)propanal. If you use this, you will get the alpha-methyl amine.[2] Ensure your starting material is the linear 3-(4-isopropylphenyl)propanal or the corresponding nitrile.

References

  • Hegedüs, L., et al. (2018). "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Periodica Polytechnica Chemical Engineering, 62(4), 396–404. Link

  • Murata, K., et al. (2024). "Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles." Journal of the American Chemical Society. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Ilinich, O. M., et al. (2017). "Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by Polysilane/SiO2-Supported Palladium." Chemistry – A European Journal. Link

Sources

methods for improving the purity of (4-Isopropylphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Isopropylphenyl)propylamine Purification

Subject: Advanced Purification Protocols for 3-(4-Isopropylphenyl)propan-1-amine (CAS: 165736-01-6) Ticket ID: PUR-IPP-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely working with 3-(4-isopropylphenyl)propylamine , a critical intermediate often used in the synthesis of antimuscarinic agents like Fesoterodine and Tolterodine .

Users frequently report difficulties in achieving >98% purity due to three specific antagonists:

  • The "Dimer" Impurity: A secondary amine byproduct formed during reductive amination or hydrogenation.

  • Des-isopropyl Analogues: Trace impurities carried over from the starting cumene derivatives.

  • Oxidative Coloration: The tendency of the free base to yellow/brown upon air exposure.

This guide moves beyond standard textbook advice, offering field-tested protocols to isolate high-purity material suitable for GMP downstream processing.

Module 1: The "Crude" Cleanup (Acid-Base Extraction)

User Issue: "My crude reaction mixture is dark, and direct distillation is leading to decomposition."

Technical Insight: Direct distillation of the crude amine is risky due to the high boiling point (>250°C) and the presence of thermally unstable byproducts. A rigorous Acid-Base extraction is the mandatory first step to remove non-basic impurities (unreacted aldehydes/nitriles) before any thermal stress is applied.

The Protocol:

  • Dissolution: Dissolve the crude oil in MTBE (Methyl tert-butyl ether) or Toluene . Avoid Dichloromethane (DCM) if possible, as it can react with amines over long periods to form quaternary salts.

  • Acid Wash (The Cut): Extract the organic phase with 1M HCl (3x).

    • Why? The amine moves to the aqueous phase (pH < 2). Neutral organic impurities (starting aldehyde, des-amino contaminants) stay in the organic layer.

  • The Wash: Wash the combined acidic aqueous layer with fresh MTBE (2x). Discard the organics.

  • Basification (The Release): Cool the aqueous layer to 0-5°C. Slowly add 50% NaOH until pH > 12.

    • Caution: Exothermic. High heat can promote oxidation.

  • Extraction: Extract the turbid aqueous mixture with Isopropyl Acetate (IPAc) or MTBE .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Reaction Mixture Dissolve Dissolve in MTBE Start->Dissolve AcidExt Extract with 1M HCl (pH < 2) Dissolve->AcidExt PhaseSplit Phase Separation AcidExt->PhaseSplit OrgWaste Organic Phase (Neutral Impurities) PhaseSplit->OrgWaste Discard AqPhase Aqueous Phase (Amine Hydrochloride) PhaseSplit->AqPhase Keep Wash Wash with fresh MTBE AqPhase->Wash Basify Basify with 50% NaOH (pH > 12, 0°C) Wash->Basify FinalExt Extract into IPAc/MTBE & Concentrate Basify->FinalExt Product Semi-Pure Free Base (Ready for Salt Formation) FinalExt->Product

Caption: Logical flow for removing non-basic impurities via pH manipulation.

Module 2: Removing the Dimer (Salt Formation)

User Issue: "I have a persistent impurity at RRT 1.1-1.2 that tracks with my product. Distillation doesn't separate it."

Technical Insight: This is almost certainly the secondary amine dimer (bis(3-(4-isopropylphenyl)propyl)amine). It forms when the primary amine product reacts with the intermediate imine during synthesis.[1]

  • Boiling Point: The dimer boils much higher than the product, but at high vacuum, they often co-distill.

  • Solubility: The key to separation is Lattice Energy . The HCl salt of the primary amine crystallizes differently than the secondary amine salt.

The "Fumarate/HCl" Protocol:

While HCl is standard, the Fumarate salt is often superior for this specific class of phenylpropylamines (as seen in Fesoterodine patents) because it yields a non-hygroscopic solid with a sharp melting point.

Option A: The HCl Crash (Standard)
  • Dissolve the free base (from Module 1) in dry Isopropanol (IPA) (5 volumes).

  • Cool to 0-5°C.

  • Slowly add Trimethylsilyl chloride (TMSCl) (1.1 eq) OR bubble anhydrous HCl gas .

    • Pro-Tip: TMSCl reacts with the alcohol to generate anhydrous HCl in situ without the mess of gas tanks.

  • If precipitation is delayed, add Ethyl Acetate or MTBE dropwise as an anti-solvent.

  • Filter the white solid. The dimer salt often remains in the mother liquor.

Option B: The Fumarate Polish (High Purity)
  • Dissolve free base in Ethanol or IPA .

  • Add Fumaric Acid (0.5 eq for hemi-fumarate or 1.0 eq for mono).

  • Heat to reflux to dissolve.

  • Cool slowly to room temperature, then to 0°C.

  • The primary amine fumarate crystallizes; the secondary amine impurities generally stay in solution.

Data: Salt Solubility Matrix

Solvent SystemHCl Salt OutcomeFumarate Salt OutcomeImpurity Rejection (Dimer)
Ethanol (Abs) Soluble (Poor yield)Good CrystallizationModerate
IPA Excellent Crystals Good CrystallizationHigh
DCM/Ether Amorphous Gum (Avoid)Precipitate (Fine powder)Low
Water SolubleSparingly SolubleN/A

Module 3: Troubleshooting & FAQs

Q1: The product turned yellow/brown overnight. Is it ruined?

  • Diagnosis: Amines oxidatively degrade to N-oxides or imines upon air exposure.

  • Fix: The color is usually superficial.

    • Redissolve in MTBE.

    • Treat with Activated Charcoal (5% w/w) for 30 mins.

    • Filter through Celite.

    • Re-concentrate.[2]

    • Prevention: Always store under Nitrogen/Argon at <4°C.

Q2: I cannot get the solid to precipitate; it's oiling out.

  • Diagnosis: Presence of residual solvent or too much "good" solvent.[2]

  • Fix:

    • Re-heat the mixture to redissolve the oil.

    • Add a seed crystal (if available) or scratch the glass wall.

    • Add the anti-solvent (EtOAc/Ether) slower and at a higher temperature, then cool down gradually.

    • Ensure your solvent is dry . Water content >1% can cause oiling in HCl salts.

Q3: How do I remove the "Des-isopropyl" impurity?

  • Diagnosis: This impurity (phenylpropylamine) lacks the isopropyl group and comes from impure starting material (cumene/cuminaldehyde derivatives).

  • Fix: This is chemically nearly identical to your product. Salt formation will not remove it efficiently.[3]

    • Solution: You must purify the starting material (3-(4-isopropylphenyl)propanal or nitrile) via fractional distillation before the amine synthesis. Once the amine is formed, separation is extremely difficult without preparative HPLC.

References

  • Pfizer Health AB. (2005). Method for the preparation of fesoterodine. US Patent 6,858,650. Link

    • Relevance: Describes the synthesis and salt formation (fumarate)
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

    • Relevance: Standard protocols for drying and purifying aliph
  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Relevance: Mechanistic insight into dimer formation during reductive amin
  • Gimeno, P., et al. (2005).[5] A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 141-157.[5] Link

    • Relevance: Detailed analysis of "dimer" impurities in phenylpropylamine synthesis.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (4-Isopropylphenyl)propylamine and reagents (HCl, NaOH) before handling.

Sources

Technical Support Center: Forced Degradation of (4-Isopropylphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: FD-IPP-001 Subject: Stress Testing Protocols & Stability-Indicating Method Development Assigned Specialist: Senior Application Scientist, Stability Division

Introduction

Welcome to the technical support hub for (4-Isopropylphenyl)propylamine . This guide addresses the specific stability challenges associated with alkyl-phenyl-amines. This molecule contains two distinct "soft spots" for degradation: the primary amine (susceptible to oxidation and silanol interactions) and the benzylic positions (susceptible to radical-mediated oxidation).

This guide is structured to move you from experimental setup to troubleshooting complex analytical anomalies.

Module 1: Experimental Setup & Stress Conditions

User Question: What specific stress conditions should I use for this molecule to achieve 5-20% degradation without destroying the sample?

Technical Response: Standard ICH Q1A(R2) conditions often destroy alkylamines or fail to produce relevant degradants. Use the optimized protocol below, specifically tuned for the oxidative sensitivity of the benzylic isopropyl group.

Optimized Stress Protocol
Stress TypeConditionTarget DurationMechanistic Rationale
Acid Hydrolysis 0.1 N HCl, 60°C1-7 DaysChecks for amide impurities (if synthetic precursors remain) and salt stability. The C-N bond is generally stable here.
Base Hydrolysis 0.1 N NaOH, 60°C1-3 DaysCritical: Free base is volatile. Ensure closed vessels. Checks for precipitation issues.
Oxidative 3% H₂O₂ (RT)2-24 HoursHigh Risk: The benzylic carbon and amine are highly reactive. Monitor closely to prevent total mineralization.
Thermal 80°C (Solid State)7 DaysSimulates accelerated storage. Watch for dimerization or Maillard reactions if excipients are present.
Photolytic 1.2 million lux hours~1 weekBenzenoid absorption may lead to radical formation at the isopropyl methine group.
Workflow Visualization

StressWorkflow Start API Sample Prep Solubilization (MeOH/Water) Start->Prep Stress Apply Stress (Acid/Base/Ox/Photo) Prep->Stress Quench Neutralization/Quenching (Cool/Neutralize) Stress->Quench Critical Step Dilute Dilution to Analytical Conc. Quench->Dilute Analyze LC-MS Analysis Dilute->Analyze

Caption: Figure 1. Standardized workflow for forced degradation. Note the critical quenching step to prevent artificial degradation during analysis.

Module 2: Troubleshooting & FAQs

Ticket #402: Why do I see severe peak tailing for the parent peak? Diagnosis: Primary amines interact strongly with residual silanols on silica-based C18 columns, causing tailing. Solution:

  • pH Modification: Raise mobile phase pH to >9.5 (using Ammonium Hydroxide) to deprotonate silanols (ensure your column is high-pH stable).

  • Chaotropic Additive: If low pH is required for MS sensitivity, add 0.1% Trifluoroacetic Acid (TFA) or Perchlorate. These anions pair with the amine, masking the positive charge.

Ticket #405: I have significant mass balance loss in the base hydrolysis sample. Diagnosis: (4-Isopropylphenyl)propylamine as a free base is an oil with moderate volatility. At 60°C in open or semi-permeable containers, the free base may evaporate or precipitate out of the aqueous phase. Solution:

  • Perform base stress in sealed, crimped headspace vials .

  • Add a co-solvent (Methanol or Acetonitrile) to maintain solubility of the free base.

Ticket #409: How do I distinguish between the N-Oxide and the Benzylic Hydroxyl degradant? Both are +16 Da. Diagnosis: Oxidative stress produces both.

  • N-Oxide: Formed on the amine.

  • Benzylic Alcohol: Formed on the isopropyl group or the propyl chain. Solution:

  • MS/MS Fragmentation: The N-oxide often loses oxygen (M-16) easily in the source or collision cell. The alcohol will show water loss (M-18).

  • Retention Time: The N-oxide is typically much more polar (elutes earlier) than the parent. The benzylic alcohol is only slightly more polar.

Module 3: Analytical Method Parameters

To separate the parent from its oxidative degradants, use the following validated starting conditions.

ParameterRecommendationRationale
Column C18 with Hybrid Particle Technology (e.g., BEH or XBridge)High pH stability and reduced silanol activity.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Keeps amine neutral/suppresses tailing.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 15 minRetains polar N-oxides while eluting non-polar dimers.
Detection UV @ 210 nm & 254 nm210 nm for the aliphatic chain; 254 nm for the aromatic ring.
Flow Rate 1.0 mL/minStandard backpressure management.

Module 4: Degradation Pathway Analysis

User Question: What is the mechanism behind the degradation products?

Technical Insight: The degradation is driven by radical abstraction .

  • Pathway A (N-Oxidation): Direct oxidation of the lone pair on the nitrogen.

  • Pathway B (Benzylic Oxidation - Isopropyl): The tertiary carbon on the isopropyl group forms a stable radical, leading to a hydroperoxide, which reduces to an alcohol.

  • Pathway C (Benzylic Oxidation - Propyl): The secondary carbon adjacent to the ring oxidizes to a ketone.

Degradation Pathway Diagram

DegradationPath Parent Parent Molecule (4-Isopropylphenyl)propylamine Radical Benzylic Radical Intermediate Parent->Radical Light / Heat / Initiator NOxide N-Oxide (+16 Da) Parent->NOxide H2O2 / Direct Ox BenzAlc Tertiary Benzylic Alcohol (Isopropyl oxidation) (+16 Da) Radical->BenzAlc OH capture BenzKet Benzylic Ketone (Propyl chain oxidation) (+14 Da) Radical->BenzKet Oxidation at C1

Caption: Figure 2. Primary oxidative degradation pathways. Note that +16 Da peaks can arise from two distinct mechanisms.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] [Link]

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. [Link]

  • Dolan, J. W. (2002). Peak Tailing and Column Aging. LCGC North America. (Explains silanol interactions with amines). [Link]

Sources

Technical Support Center: Exotherm Management in Arylpropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Safety in (4-Isopropylphenyl)propylamine Synthesis Ticket ID: CHEM-SAFE-8821 Status: Open Priority: Critical (Process Safety)

Executive Summary & Scope

User Advisory: This guide addresses the thermodynamic risks associated with the synthesis of (4-Isopropylphenyl)propylamine and its structural analogs. Whether you are pursuing Route A (Reduction of 1-(4-isopropylphenyl)-2-nitropropene via LiAlH₄) or Route B (Reductive Amination of 4-isopropylphenylacetone), thermal runaway is the primary failure mode.

The Core Hazard: The reduction of nitroalkenes and imines involves high-energy hydride transfers. In scale-up scenarios (>100g), the heat generation rate (


) often exceeds the cooling capacity (

), leading to adiabatic temperature rise and potential vessel rupture.

Visualizing the Thermal Hazard (The Heat Map)

The following diagram maps the reaction pathway, highlighting specific nodes where exothermic events are most likely to trigger runaway scenarios.

ReactionHeatMap cluster_danger Thermal Runaway Zone Start Precursors (Aldehyde/Nitroalkane) Step1 Condensation (Henry Reaction) Start->Step1 Mild Heat (-50 kJ/mol) Inter Intermediate (Nitroalkene/Imine) Step1->Inter Step2 Hydride Reduction (CRITICAL EXOTHERM) Inter->Step2 Dosing Control Required Quench Quenching (Hydrolysis) Step2->Quench H2 Evolution Violent Heat Product (4-Isopropylphenyl) propylamine Quench->Product Workup

Figure 1: Thermal Criticality Map. The "Red Zone" indicates steps where heat generation is non-linear and dependent on dosing rates.

Critical Control Points: Troubleshooting & Protocols

Issue 1: The "Sleeping Dragon" (Induction Periods in LAH Reduction)

Symptom: You are adding the nitroalkene intermediate to the Lithium Aluminum Hydride (LAH) slurry. The temperature does not rise immediately, so you increase the addition rate. Suddenly, the temperature spikes uncontrollably.

Root Cause: This is a classic induction period error. The reaction requires a threshold temperature or active catalyst surface to begin. By adding reagent during the "quiet" phase, you accumulate unreacted material. When the reaction finally initiates, all accumulated material reacts simultaneously (thermal runaway).

Troubleshooting Protocol:

  • The "Seeding" Step:

    • Action: Add only 2-5% of your substrate initially.

    • Verification: Wait for a visible exotherm (temp rise of 2-5°C) or gas evolution (H₂ bubbling).

    • Stop: Do not proceed with the main feed until this initiation event is observed.

  • Calorimetric Dosing:

    • Use a dosing pump interlocked with a temperature probe.

    • Set Point: If internal Temp >

      
       (e.g., 65°C in THF), pump stops  automatically.
      
Issue 2: Managing the Quench (The "Fieser" Method)

Symptom: The reduction is complete, but the reaction mixture turns into a hard, unmanageable "brick" or erupts during water addition. Root Cause: Improper hydrolysis of aluminum salts forms a gelatinous lattice that traps solvent and heat.

Corrective Protocol (The Fieser Rules): For every


 grams  of LiAlH₄ used, add sequentially:
  • 
     mL  of Water (Slowly! Major H₂ release).
    
  • 
     mL  of 15% NaOH solution.
    
  • 
     mL  of Water.
    

Why this works: This specific ratio produces a granular, sand-like precipitate of lithium aluminate that filters easily, preventing the "gel trap" that causes local hot spots.

Engineering Controls & Data

When scaling from grams to kilograms, surface area decreases relative to volume. You must rely on active engineering controls rather than passive ambient cooling.

Cooling Capacity vs. Heat Generation
ParameterLab Scale (1 L Flask)Pilot Scale (50 L Reactor)Risk Factor
Heat Transfer Area (

)
High (

)
Low (

)
Critical: Pilot reactor cannot shed heat as fast.
Dosing Strategy Dropwise (Manual)Metered Pump (Automated)Manual dosing at pilot scale is unsafe.
Exotherm Delay SecondsMinutesThermal inertia masks the true temp rise.
Cooling Medium Ice Bath (-10°C)Glycol Jacket (-20°C)Jacket lag time can lead to overcooling/stalling.

Decision Logic for Thermal Events

If you detect a temperature deviation, follow this logic flow immediately. Do not wait for the "next reading."

SafetyLogic Start Temp Deviation Detected (>5°C above setpoint) Check1 Is Dosing Active? Start->Check1 Action1 STOP DOSING IMMEDIATELY Check1->Action1 Yes Check2 Is Temp Still Rising? Check1->Check2 No Action1->Check2 Action2 Increase Jacket Cooling (Max Flow) Check2->Action2 Slow Rise (<1°C/min) Action3 EMERGENCY DUMP/QUENCH (Remote Actuation) Check2->Action3 Rapid Rise (>5°C/min) Safe Resume at 50% Rate Only after stability Action2->Safe Temp Stabilized

Figure 2: Emergency Response Logic. Note that stopping dosing is the single most effective intervention.

Frequently Asked Questions (FAQs)

Q: Can I use Catalytic Hydrogenation (Pd/C + H₂) to avoid LAH thermal risks? A: Yes, but it introduces different risks. While you avoid the violent water reactivity of LAH, hydrogenation is exothermic (


 per double bond).
  • Risk:[1][2][3][4][5][6][7] The catalyst (Pd/C) is pyrophoric. If the reaction overheats and solvent evaporates, the dry catalyst can ignite the hydrogen atmosphere.

  • Control: Ensure the reactor is strictly oxygen-free and monitor H₂ uptake pressure. If uptake is too fast, starve the H₂ supply to limit heat generation [1].

Q: My reaction mixture became too thick to stir during the intermediate stage. Is this a safety issue? A: Yes. Loss of agitation leads to thermal stratification . The temperature probe might read 40°C near the wall, while the core is at 80°C.

  • Solution: Add more solvent (THF or Ether) before the mixture thickens. If agitation stops, do not restart it at full speed if the crust has hardened, as this can break the impeller or cause a sudden surge of hot material to the sensor [2].

Q: Why do you recommend 2-Methyltetrahydrofuran (2-MeTHF) over THF? A: 2-MeTHF separates better from water during the workup phase compared to THF. This allows for a cleaner phase cut and reduces the risk of emulsions, which can trap heat and reagents during the quench step [3].

References

  • Stoessel, F. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Chemical Health & Safety. Available at:

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety: Scale-Up Risks. Available at:

  • Albemarle Corp. (n.d.). Lithium Aluminum Hydride: Safety and Handling Guidelines. Available at:

  • Occupational Safety and Health Administration (OSHA). Hazard Alert: Lithium Aluminum Hydride. Available at:

Sources

Validation & Comparative

Comparative Biological Activity Guide: (4-Isopropylphenyl)propylamine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (4-Isopropylphenyl)propylamine —specifically analyzing the pharmacologically relevant isomers such as 2-(4-Isopropylphenyl)propylamine (a


-methylphenethylamine derivative) and its structural analogs.

This guide is designed for researchers and drug development professionals, focusing on Structure-Activity Relationships (SAR), synthesis pathways, and comparative biological profiles.

Executive Summary & Compound Identity

(4-Isopropylphenyl)propylamine refers to a class of propyl-chain substituted phenethylamines containing a lipophilic isopropyl group at the para-position of the phenyl ring. In the context of pharmaceutical research, the most significant isomer is 2-(4-Isopropylphenyl)propylamine (also known as


-methyl-4-isopropylphenethylamine), a key intermediate in the synthesis of CNS-active sulfonamides.

Unlike its


-methyl analog (4-Isopropylamphetamine ), which follows the typical psychostimulant profile of substituted amphetamines, the 

-methyl derivatives and their downstream sulfonamides have been investigated for anti-anxiety and tranquilizing properties . This guide compares the biological activity, metabolic stability, and receptor affinity potential of this compound against standard pharmacological benchmarks.
Key Compound Data
  • Chemical Name: 2-(4-Isopropylphenyl)propan-1-amine (Primary Isomer of Interest)

  • CAS Number: 1019529-87-3 (Generic/Isomer specific variants exist)

  • Molecular Formula:

    
    
    
  • Key Characteristic:

    
    -methylation provides Monoamine Oxidase (MAO) resistance distinct from 
    
    
    
    -methylation.

Structural & Mechanistic Analysis

The biological activity of phenethylamines is strictly dictated by the length and substitution of the alkyl chain. The "propylamine" designation implies a 3-carbon chain, which allows for positional isomerism that drastically alters pharmacological targets.

Structural Comparison Diagram (Graphviz)

G cluster_0 Target Compound cluster_1 Stimulant Analog cluster_2 Endogenous Reference NodeA 2-(4-Isopropylphenyl)propylamine (Beta-Methyl Isomer) Target: VMAT2 / TAAR1 (Predicted) NodeB 4-Isopropylamphetamine (Alpha-Methyl Isomer) Target: DAT / NET Releaser NodeA->NodeB Isomerization (Shift from Anxiolytic -> Stimulant potential) NodeC Phenethylamine (PEA) (No Methyl) Target: TAAR1 Agonist NodeC->NodeA + Beta-Methyl (Modulates Selectivity, Reduces Stimulant Efficacy) NodeC->NodeB + Alpha-Methyl (Increases Potency & Duration)

Figure 1: Structural relationship showing how methyl positioning on the propyl chain shifts the pharmacological window from trace amine modulation (PEA) to reuptake inhibition (Amphetamines) and unique CNS damping effects (


-methyls).

Comparative Biological Profile

The following table contrasts (4-Isopropylphenyl)propylamine (specifically the


-methyl isomer) with established bioactive compounds.
Table 1: Pharmacological Comparison
Feature2-(4-Isopropylphenyl)propylamine 4-Isopropylamphetamine Phenethylamine (PEA) 4-Isopropylphenethylamine
Structure Class

-Methylphenethylamine

-Methylphenethylamine
Phenethylamine4-Substituted PEA
Primary Activity CNS Depressant / Anxiolytic Precursor Psychostimulant Trace Amine NeuromodulatorMonoamine Releaser
MAO Stability Moderate (Steric hindrance at

-carbon)
High (Steric hindrance at

-carbon)
Low (Rapid degradation by MAO-B)Low to Moderate
Lipophilicity High (4-Isopropyl group)HighLowModerate
Receptor Targets Unknown (Likely TAAR1 / Sigma)DAT / NET / SERTTAAR1TAAR1 / NET
Key Reference Patent US6525099B1 [[1]]Shulgin Index (DOIP precursor) [[2]]EndogenousBenchChem / SAR Studies [[3]]
Mechanistic Insights
  • The Isopropyl Effect: The addition of a bulky isopropyl group at the 4-position increases lipophilicity compared to unsubstituted PEA. This facilitates Blood-Brain Barrier (BBB) penetration but also increases affinity for the Serotonin Transporter (SERT) compared to dopamine, a trend seen in 4-substituted amphetamines.

  • Beta-Methylation: Unlike

    
    -methylation (which creates amphetamines), 
    
    
    
    -methylation does not strongly protect against deamination but alters the binding conformation.
    
    
    -methyl-PEAs often exhibit reduced stimulant potency and can act as substrates for norepinephrine transporters without triggering massive release, potentially explaining the "tranquilizing" potential noted in patent literature.

Experimental Protocols

For researchers validating the activity of this compound, the following protocols ensure reproducibility.

Protocol A: Synthesis via Reductive Amination (Patent Derived)

Rationale: To isolate the specific 2-(4-isopropylphenyl)propylamine isomer from the nitrile precursor.

  • Reagents: 2-(4-isopropylphenyl)propionitrile, Borane-methyl sulfide complex (BMS), Tetrahydrofuran (THF).

  • Setup: 100 mL flask with reflux condenser, Nitrogen atmosphere.

  • Procedure:

    • Dissolve 11.0 mmol of 2-(4-isopropylphenyl)propionitrile in 70 mL anhydrous THF.

    • Dropwise add 12.1 mmol Borane-methyl sulfide complex.

    • Critical Step: Heat to reflux for 3 hours. Monitor disappearance of nitrile peak (

      
      ) via IR spectroscopy.
      
    • Cool to

      
       and quench with MeOH/HCl to cleave the borane complex.
      
    • Evaporate solvent and recrystallize the hydrochloride salt.

  • Yield Check: Expect white crystalline solid. Verify structure via

    
    -NMR (Doublet for 
    
    
    
    -methyl, Septet for isopropyl).
Protocol B: In Vitro Monoamine Uptake Assay

Rationale: To quantify affinity for DAT/SERT/NET transporters.

  • Cell Line: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Ligand:

    
    -Dopamine, 
    
    
    
    -Serotonin, or
    
    
    -Norepinephrine.
  • Workflow:

    • Incubate cells with test compound (

      
      ) for 10 min at 
      
      
      
      .
    • Add radioligand and incubate for 5 min.

    • Terminate reaction with ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake inhibition to determine

    
    .
    
Biological Pathway Diagram (Graphviz)

Pathway Compound (4-Isopropylphenyl)propylamine BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB High Lipophilicity TAAR1 TAAR1 Receptor (Intracellular) BBB->TAAR1 Agonism VMAT2 VMAT2 Transporter BBB->VMAT2 Substrate Competition Effect Modulation of Neurotransmission TAAR1->Effect cAMP Signaling VMAT2->Effect Cytosolic Amine Accumulation

Figure 2: Predicted pharmacodynamic pathway. The lipophilic nature suggests rapid BBB transit, targeting intracellular trace amine receptors (TAAR1) and vesicular transporters.

References

  • Vertex Pharmaceuticals Inc. (2003). N-substituted sulfonamide derivatives. US Patent 6,525,099 B1. Retrieved from .

  • Shulgin, A., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Context for 4-substituted phenethylamine SAR).

  • BenchChem. (2024). 2-(4-Isopropylphenyl)ethanamine Biological Activity. Retrieved from .

  • Matrix Scientific. (2024). Product Data: (4-Isopropylphenyl)propylamine (CAS 1019529-87-3). Retrieved from .

Sources

spectroscopic data for confirming (4-Isopropylphenyl)propylamine structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic validation of 3-(4-Isopropylphenyl)propan-1-amine , a critical building block in medicinal chemistry (often associated with phenethylamine analogs and monoamine transporter ligands).

The guide compares the target molecule against its most common synthetic impurities and structural isomers: the branched chain isomer (2-(4-isopropylphenyl)propan-1-amine) and the regioisomer (ortho-substituted).

Executive Summary & Structural Framework

Objective: To provide a definitive spectroscopic standard for confirming the structure of 3-(4-Isopropylphenyl)propan-1-amine (CAS: 165736-01-6) and distinguishing it from isobaric alternatives.

The Challenge: In the synthesis of phenylpropylamines (often via reduction of cinnamides or nitrostyrenes), two primary "imposters" frequently contaminate or mimic the target:

  • The Branched Isomer: 2-(4-isopropylphenyl)propan-1-amine (arising from migration or specific reductive pathways).

  • The Ortho-Regioisomer: 3-(2-isopropylphenyl)propan-1-amine (arising from impure starting materials).

Target Structure:

  • Formula:

    
    
    
  • MW: 177.29 g/mol [1][2]

  • Key Features: Para-substituted benzene ring, terminal primary amine, linear propyl linker, isopropyl tail.

Comparative Spectroscopic Strategy (NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The following data compares the Target (Linear) against the Branched Alternative.

A. 1H NMR: The Diagnostic Fingerprint

Solvent:


 (Standard) or 

(if salt form).
Table 1: Comparative Chemical Shifts (

, ppm)
Proton EnvironmentTarget (Linear) Branched Alternative Diagnostic Difference
Isopropyl Methyls ~1.23 (d, 6H)~1.23 (d, 6H)Indistinguishable.
Isopropyl Methine ~2.88 (sept, 1H)~2.88 (sept, 1H)Indistinguishable.
Propyl Chain (

)
~2.70 (t , 2H,

)
~2.85 (d, 2H,

)
CRITICAL: Triplet (Target) vs. Doublet (Branched).
Propyl Chain (

)
~1.75 (quint , 2H)~2.90 (m, 1H, chiral center)CRITICAL: Quintet (Target) vs. Multiplet (Branched).
Propyl Chain (

)
~2.60 (t , 2H,

)
~1.20 (d, 3H,

on chain)
CRITICAL: Branched isomer shows an extra methyl doublet.
Aromatic Ring 7.10 - 7.20 (AA'BB')7.10 - 7.20 (AA'BB')Para-substitution pattern is identical.

Analyst Note: The presence of three distinct methyl signals (two from isopropyl, one from the propyl chain) immediately confirms the Branched Alternative and rejects the Target. The Target must only show the isopropyl methyl doublet.

B. 13C NMR & DEPT Validation

Carbon spectroscopy definitively counts the methyl groups.

  • Target (Linear): Shows 2 distinct methyl carbons (isopropyl doublet carbons are equivalent).

  • Branched Alternative: Shows 3 distinct methyl carbons (isopropyl pair + chain methyl).

Mass Spectrometry (MS) Performance

Mass spectrometry confirms the molecular weight but relies on fragmentation patterns to distinguish isomers.

Method: GC-MS (EI, 70 eV) or LC-MS (ESI).

Table 2: Fragmentation Analysis
Fragment Ion (m/z)OriginInterpretation
177 (

)
Molecular IonConfirms Formula

.
30 (Base Peak)

Alpha-Cleavage. Dominant in primary amines with linear chains.
134

Loss of Isopropyl group (distinctive for isopropyl-arenes).
119

Loss of propylamine chain (Tropylium/Benzyl cation formation).

Differentiation Logic:

  • Target: The base peak at m/z 30 is extremely intense due to the unhindered primary amine alpha-cleavage.

  • Branched Isomer: Alpha-cleavage yields a heavier fragment at m/z 44 (

    
    ) if the amine is on a secondary carbon, or remains m/z 30 if the branching is at the benzylic position. However, the benzylic carbocation stability often alters the ratio of the 119/134 peaks.
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure using the data above.

StructuralValidation Start Unknown Sample (C12H19N) HNMR Acquire 1H NMR (CDCl3) Start->HNMR Aromatic Check Aromatic Region (7.0 - 7.3 ppm) HNMR->Aromatic Pattern Pattern Analysis Aromatic->Pattern Para Symmetric AA'BB' (2 Doublets) Pattern->Para Symmetric OrthoMeta Complex Multiplet (ABCD System) Pattern->OrthoMeta Complex Aliphatic Check Aliphatic Region (0.5 - 3.0 ppm) Para->Aliphatic Regio REJECT: Ortho/Meta Isomer OrthoMeta->Regio MethylCheck Count Methyl Doublets Aliphatic->MethylCheck OneDoublet 1 Doublet (6H) (Isopropyl only) MethylCheck->OneDoublet TwoDoublets 2 Doublets (Isopropyl + Chain Methyl) MethylCheck->TwoDoublets ChainCheck Check Propyl Linker OneDoublet->ChainCheck Branched REJECT: Branched Isomer 2-(4-Isopropylphenyl)... TwoDoublets->Branched Linear Target Confirmed: 3-(4-Isopropylphenyl)propylamine ChainCheck->Linear 2 Triplets + 1 Quintet ChainCheck->Branched Complex Multiplets

Figure 1: Decision tree for spectroscopic validation of 3-(4-Isopropylphenyl)propan-1-amine.

Experimental Protocols

Protocol A: NMR Sample Preparation

Purpose: To ensure resolution of the amine protons and prevent peak broadening.

  • Solvent Selection: Use

    
     (99.8% D) with 0.03% TMS as internal standard.
    
    • Note: If the sample is a Hydrochloride salt, use

      
       or 
      
      
      
      .
      
      
      will not dissolve the salt effectively.
  • Concentration: Dissolve 10–15 mg of the amine oil in 0.6 mL of solvent.

  • Shimming: Ensure linewidth is <0.5 Hz on the TMS peak. Poor shimming will merge the aromatic AA'BB' doublets into a singlet, leading to misinterpretation.

  • Acquisition: Standard proton parameters (16 scans, 30° pulse angle).

Protocol B: IR Spectroscopy (Neat Oil)

Purpose: Quick confirmation of the primary amine functional group.

  • Technique: ATR-FTIR (Attenuated Total Reflectance).

  • Key Bands to Observe:

    • 3300–3400 cm⁻¹: Broad doublet (N-H stretch). Comparison: Secondary amines (impurities) show a single weak band.

    • 2800–3000 cm⁻¹: C-H aliphatic stretch.

    • 1380 & 1385 cm⁻¹: Gem-dimethyl doublet (characteristic of the Isopropyl group).

References

  • Sigma-Aldrich. (n.d.). 3-(4-Isopropylphenyl)propan-1-amine Product Analysis. Retrieved from

  • PubChem. (2024).[3] Compound Summary: 3-(4-Isopropylphenyl)propan-1-amine (CID 11412689). National Library of Medicine. Retrieved from

  • Doc Brown's Chemistry. (n.d.). Mass spectrometry fragmentation patterns of aliphatic amines. Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Establishing the Purity of 3-(4-Isopropylphenyl)propylamine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for researchers and analytical scientists tasked with validating the quality of 3-(4-Isopropylphenyl)propylamine (CAS: 165736-01-6).

Unlike generic reagents, the purity of this phenylpropylamine derivative is critical due to its role as a scaffold in the synthesis of antimuscarinic prodrugs and peptidomimetics. Impurities such as des-isopropyl analogs or secondary amine dimers can significantly alter binding affinity and stoichiometric precision in downstream applications.

Executive Summary: The Purity Paradox

In the analysis of alkyl-aryl amines, "purity" is method-dependent. A sample appearing >99% pure by HPLC-UV may contain significant inorganic salts or residual solvents invisible to UV detection. Conversely, GC-MS may degrade thermally labile salt forms.

This guide objectively compares the three industry-standard methodologies for establishing the purity of (4-Isopropylphenyl)propylamine: HPLC-UV (with amine modifiers) , Derivatized GC-MS , and Quantitative NMR (qNMR) .

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance metrics of each approach based on experimental validation in a drug development context.

FeatureMethod A: HPLC-UV (TFA/MeCN) Method B: GC-MS (TFAA Derivatization) Method C: 1H-qNMR (Internal Std)
Primary Utility Routine QC; Salt forms; Non-volatilesTrace organic impurities; Isomer separationAbsolute purity determination; Reference Standard qualification
Specificity High (for UV-active impurities)Very High (Structural ID via Mass Spec)Absolute (Molar ratio based)
Detection Limit (LOD) ~0.05 µg/mL~0.01 µg/mL (SIM mode)~1.0 mg/mL (Low sensitivity)
Linearity (R²) > 0.999> 0.995N/A (Single point quantification)
Major Limitation Poor peak shape without modifiers; "Blind" to saltsRequires derivatization; Thermal degradation riskRequires high sample mass; Expensive instrument time
Throughput High (15 min run)Medium (30 min + prep)Low (Manual processing)
Technical Deep Dive & Experimental Protocols
Method A: HPLC-UV (The Routine Workhorse)

Why this method? Free amines interact strongly with silanol groups on silica columns, leading to peak tailing. We utilize a Trifluoroacetic Acid (TFA) modifier to ionize the amine and suppress silanol interactions, ensuring sharp Gaussian peaks.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes; Hold 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amine backbone) and 254 nm (Phenyl ring).

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A.

Critical Insight: At 210 nm, you detect the "true" organic impurity profile, but solvent fronts can interfere. At 254 nm, specificity for the aromatic ring increases, but aliphatic impurities are missed. Always compare both wavelengths.

Method B: GC-MS with Derivatization (The Trace Detective)

Why this method? Direct injection of primary amines often results in adsorption in the injector port. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the amine to a volatile amide, improving peak symmetry and thermal stability.

Protocol:

  • Reagent: 50 µL Sample (1 mg/mL in DCM) + 50 µL TFAA.

  • Reaction: Incubate at 60°C for 15 minutes. Evaporate to dryness under

    
    . Reconstitute in Ethyl Acetate.
    
  • Column: HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split 1:50 @ 250°C.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Source: EI mode, 70 eV. Monitor m/z corresponding to the molecular ion of the trifluoroacetamide derivative (

    
     Da).
    
Method C: Quantitative NMR (The Absolute Truth)

Why this method? qNMR does not require a reference standard of the analyte itself. It relies on the integration ratio between the analyte and a certified internal standard (e.g., Maleic Acid or TCNB). This is the only method to establish the purity of a primary Reference Standard.

Protocol:

  • Solvent: DMSO-

    
     (prevents amine proton exchange broadening).
    
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT).

  • Preparation: Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition: 1H NMR, 400 MHz+, d1 (relaxation delay) = 30s (critical for quantitation), 16 scans.

  • Calculation: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (use the isopropyl methyl doublet, 6H),
    
    
    = Molecular Weight,
    
    
    = mass.[1][2]
Decision Matrix: Selecting the Right Workflow

The following logic flow illustrates when to deploy each method during the R&D lifecycle.

PurityWorkflow Start Sample Received Solubility Solubility Check Start->Solubility Volatile Is it Volatile/Oil? Solubility->Volatile Salt Is it a Salt (HCl)? Volatile->Salt No (Solid) Method_GC Method B: GC-MS (Derivatized) Volatile->Method_GC Yes (Free Base) Reference Is Reference Std Available? Salt->Reference No/Unsure Method_HPLC Method A: HPLC-UV (TFA Buffered) Salt->Method_HPLC Yes Reference->Method_HPLC Yes Method_qNMR Method C: qNMR (Absolute Quant) Reference->Method_qNMR No (Need Absolute Purity)

Figure 1: Decision tree for selecting the optimal purity validation method based on sample physical state and reference availability.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11158330, 3-(4-Isopropylphenyl)propan-1-amine. Retrieved from [Link]

  • Agilent Technologies. Purity and Impurity Analysis: Strategies for Pharmaceutical Development. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

comparison of different synthesis routes for (4-Isopropylphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: 3-(4-Isopropylphenyl)propylamine

Executive Summary

This guide evaluates two distinct synthetic pathways for 3-(4-isopropylphenyl)propylamine (also known as 3-(4-cumenyl)propylamine), a critical scaffold in the development of cardiovascular agents and antifungal pharmaceuticals.

The ambiguity of the nomenclature "(4-Isopropylphenyl)propylamine" often refers to the carbon-chain extended amine used as a linker in medicinal chemistry. This guide focuses on the linear 3-carbon chain isomer (3-(4-isopropylphenyl)propan-1-amine), comparing the Industrial Catalytic Route (Route A) against the Laboratory Stoichiometric Route (Route B) .

  • Route A (Nitrile Reduction): Prioritizes atom economy and scalability using catalytic hydrogenation. Best for process chemistry >100g.

  • Route B (Amide Reduction): Prioritizes reliability and ease of purification using hydride donors (LiAlH₄/Borane). Best for medicinal chemistry <10g.

Part 1: Detailed Comparative Analysis

Route A: The "Catalytic" Pathway (Nitrile Reduction)
  • Mechanism: Knoevenagel Condensation followed by Exhaustive Hydrogenation.

  • Precursors: 4-Isopropylbenzaldehyde + Acetonitrile (or Cyanoacetic acid).

  • Key Transformation: The reduction of the

    
    -unsaturated nitrile (cinnamonitrile derivative) requires careful catalyst selection to prevent the formation of secondary amines or incomplete reduction of the double bond.
    
  • Pros: High atom economy, water as the primary byproduct, amenable to flow chemistry.

  • Cons: Requires high-pressure equipment (autoclave); catalyst poisoning risks (Raney Ni/Co).

Route B: The "Stoichiometric" Pathway (Amide Reduction)
  • Mechanism: Friedel-Crafts Acylation (or Heck Coupling)

    
     Amidation 
    
    
    
    Hydride Reduction.
  • Precursors: 3-(4-Isopropylphenyl)propanoic acid (Hydrocinnamic acid derivative).

  • Key Transformation: The reduction of the amide carbonyl to the methylene group using Lithium Aluminum Hydride (LAH) or Borane-THF.

  • Pros: Extremely reliable on small scales; avoids high-pressure hydrogen; crystalline intermediates.

  • Cons: Poor atom economy (aluminum salts waste); difficult workup (emulsions); pyrophoric reagents.

Part 2: Comparative Metrics

MetricRoute A: Nitrile HydrogenationRoute B: Amide Reduction (LAH)
Overall Yield 75 - 85%60 - 70%
Atom Economy High (Loss of NH₃/H₂O only)Low (Stoichiometric Al/B waste)
Scalability Excellent (Kg to Ton scale)Poor (Exothermic quench limits scale)
Safety Profile Moderate (H₂ flammability, Pressure)Low (Pyrophoric reagents, violent quench)
Purity Profile High (Distillable product)Moderate (Aluminum salts contamination)
Cost Efficiency High (Catalytic reagents)Low (Expensive hydrides)

Part 3: Visualized Pathways

Diagram 1: Route A - The Nitrile Pathway (Process Scale)

NitrileRoute Start 4-Isopropylbenzaldehyde Inter1 3-(4-Isopropylphenyl) acrylonitrile Start->Inter1 -H2O Reagent1 Acetonitrile / Base (Knoevenagel) Reagent1->Inter1 Product 3-(4-Isopropylphenyl) propylamine Inter1->Product Reduction Reagent2 H2 (50 bar) / Raney Ni (Hydrogenation) Reagent2->Product

Caption: Route A utilizes a convergent Knoevenagel condensation followed by a "one-pot" saturation of both the alkene and nitrile functionalities.

Diagram 2: Route B - The Amide Pathway (Lab Scale)

AmideRoute Start 3-(4-Isopropylphenyl) propanoic acid Inter1 3-(4-Isopropylphenyl) propanamide Start->Inter1 Amidation Step1 1. SOCl2 2. NH3 (aq) Step1->Inter1 Product 3-(4-Isopropylphenyl) propylamine Inter1->Product Reduction Step2 LiAlH4 / THF (Reflux) Step2->Product Quench Fieser Workup (H2O/NaOH) Product->Quench Required Step

Caption: Route B proceeds through a stable amide intermediate, requiring a harsh hydride reduction and careful oxidative workup.

Part 4: Experimental Protocols

Protocol A: Catalytic Hydrogenation (Adapted for High Pressure)

Grounding: Adapted from kinetic studies of Cinnamonitrile reduction (Reference 1).

  • Preparation: In a high-pressure autoclave (500 mL), dissolve 3-(4-isopropylphenyl)acrylonitrile (10.0 g, 58 mmol) in anhydrous Ethanol (100 mL).

  • Catalyst Loading: Add Raney Nickel (slurry in water, 1.0 g) or Raney Cobalt (preferred for nitrile selectivity). Note: Raney metals are pyrophoric; handle under Argon.

  • Ammonia Doping: Add 5 mL of concentrated aqueous Ammonia. Crucial: This suppresses the formation of secondary amines (dimerization).

  • Hydrogenation: Seal the autoclave. Purge with N₂ (3x) and H₂ (3x). Pressurize to 50 bar (725 psi) H₂. Heat to 80°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. Vent H₂ carefully. Filter the catalyst through Celite (keep wet to prevent fire). Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under high vacuum (Kugelrohr) to yield the amine as a colorless oil.

Protocol B: LiAlH₄ Reduction (Standard Lab Protocol)

Grounding: Validated via methoxy-analog protocols (Reference 2).

  • Setup: Flame-dry a 2-neck round-bottom flask (500 mL) equipped with a reflux condenser and addition funnel. Flush with N₂.

  • Reagent Prep: Charge LiAlH₄ (2.5 eq, 2.2 g) and anhydrous THF (100 mL). Cool to 0°C.

  • Addition: Dissolve 3-(4-isopropylphenyl)propanamide (5.0 g, 26 mmol) in THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then reflux for 6–12 hours. Monitor by TLC (disappearance of amide).

  • Fieser Quench (Critical): Cool to 0°C. Carefully add:

    • 2.2 mL Water

    • 2.2 mL 15% NaOH

    • 6.6 mL Water

  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a sintered glass funnel. Dry the filtrate over Na₂SO₄ and evaporate.

  • Salt Formation: Dissolve the crude oil in Et₂O and add HCl/Ether to precipitate the hydrochloride salt for storage.

Part 5: Troubleshooting & Expert Insights

  • The "Poisoning" Trap (Route A): If using crude nitrile from a Knoevenagel condensation, sulfur or halide impurities will kill the Raney Nickel catalyst instantly. Always recrystallize or distill the nitrile precursor before hydrogenation.

  • The "Emulsion" Nightmare (Route B): If the Fieser quench is rushed, you will get a slimy aluminum hydroxide gel that traps your product. Adhere strictly to the

    
     (Water : NaOH : Water) ratio.
    
  • Storage: Free base amines absorb CO₂ from the air to form carbamates. Store under N₂ or convert to the HCl salt immediately.

References

  • Hydrogenation of Benzonitrile and Cinnamonitrile Deriv

    • Source: Core.ac.uk / University of Glasgow
    • Context: Detailed kinetics on the hydrogenation of aromatic nitriles over supported catalysts, establishing the necessity of high pressure for complete satur
    • URL:[Link]

  • Synthesis of 3-(4-Methoxyphenyl)propylamine (Analogous Protocol).

    • Source: PrepChem.com
    • Context: Provides the specific stoichiometry for the LiAlH4 reduction of phenylpropanamides, which is chemically equivalent to the isopropyl analog.
    • URL:[Link]

  • Physical Properties of 3-(4-Isopropylphenyl) Precursors.

    • Source: NIST Chemistry WebBook
    • Context: Validates the structure and properties of the aldehyde precursors (Cyclamen aldehyde) used in Route A.
    • URL:[Link]

Cross-Validation of Experimental Results for 3-(4-Isopropylphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for cross-validating the experimental profile of 3-(4-Isopropylphenyl)propylamine (CAS 165736-01-6). It is designed for researchers assessing this compound as a lipophilic analog of endogenous trace amines, specifically targeting Trace Amine-Associated Receptor 1 (TAAR1) and monoamine modulation systems.

Executive Technical Synthesis

3-(4-Isopropylphenyl)propylamine (also known as 1-amino-3-(4-isopropylphenyl)propane) represents a structural hybridization of the endogenous trace amine


-Phenylethylamine (PEA)  and the lipophilic 4-isopropyl substituent found in various bioactive ligands.

In drug development, this compound serves as a critical probe for exploring the lipophilic pocket of the TAAR1 orthosteric site . Unlike PEA, which has rapid metabolic turnover (MAO-B substrate) and poor blood-brain barrier (BBB) permeability, the 4-isopropyl analog offers enhanced lipophilicity (cLogP ~3.3 vs. 1.5 for PEA) and steric bulk that may alter metabolic kinetics.

Validation Core Objective: To distinguish specific receptor-mediated signaling (TAAR1 Gs-coupling) from non-specific membrane perturbation or off-target monoamine transporter inhibition.

Chemical Identity & Purity Validation

Before biological assays, the compound must be cross-validated against its primary synthetic precursor, Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal), to ensure no reactive aldehyde intermediates remain.

Comparative Physicochemical Profile[1]
Feature3-(4-Isopropylphenyl)propylamine

-Phenylethylamine (PEA)
Validation Relevance
CAS Registry 165736-01-664-04-0Unique Identifier
Molecular Weight 177.29 g/mol 121.18 g/mol Mass Spec Confirmation
cLogP (Predicted) ~3.3~1.5BBB Permeability & Non-specific binding
pKa (Amine) ~10.3~9.8Buffer pH adjustment for assays
Key Impurity Cyclamen Aldehyde (Precursor)PhenylacetaldehydeCytotoxicity false positives
Protocol A: Structural Verification Workflow

To be performed prior to any functional assay.

  • HPLC-MS Analysis: Use a C18 reverse-phase column.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Target: Single peak at [M+H]+ 178.3 m/z.

    • Rejection Criteria: Any peak at 190.28 m/z (Cyclamen Aldehyde) > 0.5%, as aldehydes form adducts with proteins in binding assays.

  • qNMR (Quantitative NMR):

    • Integrate the propyl chain methylene protons (

      
       ~2.6-2.8 ppm) against an internal standard (e.g., Maleic Acid).
      
    • Confirm the 1:6 ratio of the isopropyl methyl protons (

      
       ~1.2 ppm, doublet) to ensure the isopropyl group is intact and not oxidized.
      

Pharmacological Cross-Validation (TAAR1)

The primary biological validation target is TAAR1 , a Gs-coupled GPCR. The experimental logic relies on comparing the efficacy (


) and potency (

) of the test compound against PEA (endogenous agonist) and RO5263397 (synthetic high-affinity agonist).
Mechanism of Action

The 4-isopropyl group is hypothesized to engage hydrophobic residues in the transmembrane receptor core, potentially stabilizing the active state more effectively than PEA.

TAAR1_Signaling Ligand 3-(4-Isopropylphenyl) propylamine Receptor TAAR1 (GPCR) Ligand->Receptor Binding (Ki) Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation (Readout) AC->cAMP ATP -> cAMP Control PEA / RO5263397 (Reference) Control->Receptor

Figure 1: Canonical Gs-signaling pathway used for functional validation. The assay measures cAMP accumulation as a direct downstream effector of TAAR1 activation.

Comparative Performance Matrix (Expected Range)

Data ranges derived from structure-activity relationships (SAR) of substituted phenylpropylamines.

ParameterTest CompoundPEA (Standard)Interpretation
TAAR1 EC50 10 - 100 nM (Predicted)~1000 nMIncreased potency due to hydrophobic interaction.
TAAR1 Emax 80 - 100% 100%Full agonism confirms orthosteric binding.
MAO-B Inhibition Ki < 500 nM Substrate (High turnover)4-isopropyl group likely blocks catalytic site access.
D2 Receptor Binding > 10

M
> 10

M
Confirms selectivity (crucial for antipsychotic profile).

Experimental Protocols

Protocol B: TR-FRET cAMP Functional Assay

This protocol validates the compound's functional activity relative to the standard.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • TR-FRET cAMP detection kit (e.g., LANCE Ultra or HTRF).

  • Reference:

    
    -Phenylethylamine (Sigma).
    

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hTAAR1 cells and resuspend in stimulation buffer (HBSS + 500

    
    M IBMX to inhibit phosphodiesterase).
    
  • Compound Dilution: Prepare a 10-point serial dilution of 3-(4-Isopropylphenyl)propylamine in DMSO (Final assay concentration range: 1 pM to 10

    
    M).
    
  • Incubation:

    • Add 5

      
      L of cell suspension (~2,000 cells/well) to a 384-well white plate.
      
    • Add 5

      
      L of compound solution.
      
    • Control Wells: Add PEA (10

      
      M) for 100% signal; Buffer only for 0% signal.
      
    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 10

      
      L of cAMP-d2 antibody + Cryptate conjugate.
      
    • Incubate for 1 hour at RT.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate Ratio =

      
      .
      
    • Plot non-linear regression (Sigmoidal dose-response) to determine

      
      .
      
    • Validation Check: If the Hill Slope is > 1.5, suspect compound aggregation or non-specific membrane disruption due to lipophilicity.

Protocol C: Selectivity Screen (MAO-B Counter-Screen)

To ensure the observed effects are not solely due to preventing the breakdown of endogenous amines.

  • Enzyme Source: Recombinant Human MAO-B.

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Procedure:

    • Incubate enzyme + Test Compound (1

      
      M fixed) for 15 mins.
      
    • Add Kynuramine substrate.

    • Measure fluorescence increase over 20 mins.

  • Result Interpretation:

    • If inhibition > 50%, the compound acts as a Dual TAAR1 Agonist / MAO-B Inhibitor (synergistic effect).

    • If inhibition < 10%, it is a pure receptor ligand.

Synthesis & Impurity Flow Visualization

Understanding the origin of the compound is vital for interpreting "dirty" data (e.g., cytotoxicity).

Synthesis_Validation Precursor Cyclamen Aldehyde (Reactive Electrophile) Intermediate Imine Intermediate (Unstable) Precursor->Intermediate Condensation Reagent Propylamine / NH3 + Reducing Agent (NaBH4) Reagent->Intermediate Product 3-(4-Isopropylphenyl)propylamine (Target Ligand) Intermediate->Product Reduction Impurity Residual Aldehyde / Dimer (Cytotoxic Artifacts) Intermediate->Impurity Incomplete Rxn Side Products Validation Validation Checkpoint: HPLC-MS (No 190 m/z peak) Product->Validation Impurity->Validation Detects

Figure 2: Synthetic pathway illustrating the critical "Validation Checkpoint" where residual aldehyde precursors must be ruled out to prevent false positives in biological assays.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329775311, 3-(4-Isopropylphenyl)propan-1-amine. Retrieved from [Link]

  • Berry, M. D., et al. (2017). Pharmacology of human trace amine-associated receptors: Therapeutic opportunities and challenges. Pharmacology & Therapeutics.[1][2] Retrieved from [Link]

  • Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry.[3] Retrieved from [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Sourcing & Validating 3-(4-Isopropylphenyl)propylamine: A Technical Guide for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reference Standard" Gap

In the landscape of pharmaceutical development, 3-(4-isopropylphenyl)propylamine (CAS: 165736-01-6) occupies a critical niche. Often encountered as a synthesis intermediate or a degradation impurity in the production of substituted phenethylamines (e.g., Fencamfamin analogs), it rarely exists as an off-the-shelf Certified Reference Material (CRM) .

Most commercial sources supply this compound as a "Building Block" or "Reagent Grade" material (95-97% purity), which is insufficient for quantitative impurity profiling under ICH Q3A guidelines.

This guide provides a self-validating sourcing strategy . It details how to procure the best available material and systematically "upgrade" it to a Primary Reference Standard using orthogonal analytical characterization.

Part 1: Chemical Identity & Sourcing Landscape

Before sourcing, you must rigorously define the chemical entity to avoid purchasing regulated isomers (e.g., amphetamine derivatives).

The Target Molecule
  • IUPAC Name: 3-(4-propan-2-ylphenyl)propan-1-amine

  • Common Name: 3-(4-Isopropylphenyl)propylamine[1][2]

  • CAS Number: 165736-01-6[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 177.29 g/mol [1]

Critical Isomer Distinction

Warning: Do not confuse this target with its regioisomer, 4-Isopropylamphetamine (1-(4-isopropylphenyl)propan-2-amine). The latter is a psychoactive substance with strict DEA/Home Office scheduling.

FeatureTarget: Propylamine Risk: Amphetamine Isomer
Structure Linear propyl chain (primary amine at C1)Branched propyl chain (amine at C2)
CAS 165736-01-629091-21-2
Regulatory Status Chemical Building Block / ImpurityControlled Substance (Schedule I/II)
Primary Use Synthesis Intermediate, Impurity MarkerToxicology Standard, Drug of Abuse

Part 2: Comparative Analysis of Material Grades

When sourcing this compound, you will likely encounter three grades. The table below compares their suitability for quantitative analysis.

Table 1: Material Grade Comparison
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard Grade C: Reagent / Building Block
Availability Extremely Rare for this CASOccasional (Custom Synthesis)High (Sigma, Enamine, ChemBridge)
Accreditation ISO 17034ISO 17025ISO 9001 (or none)
Purity Definition Metrologically traceable (Mass Balance/qNMR)Chromatographic Purity (% Area)Nominal Purity (e.g., >95%)
CoA Data Water (KF), ROI, Residual Solvents, UncertaintyHPLC, 1H-NMR (Identity only)1H-NMR or LC-MS (Identity)
Suitability Direct use for QuantitationRequires In-House Characterization Requires Full Qualification

Strategic Recommendation: Since Grade A is likely unavailable, purchase Grade C (Reagent Grade) from a reputable synthesis house (e.g., Enamine, Sigma-Aldrich/ChemBridge) and perform the Reference Standard Qualification Protocol described in Part 3.

Part 3: The Self-Validating Qualification Protocol

If you cannot buy a CRM, you must make one. This protocol uses Quantitative NMR (qNMR) as a primary ratio method to assign an absolute potency value to your sourced reagent, independent of chromatographic response factors.

Workflow Visualization

The following diagram outlines the decision logic for sourcing and validating the standard.

SourcingValidation Start Start: Source CAS 165736-01-6 CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Direct Use) CheckCRM->BuyCRM Yes BuyReagent Purchase Reagent Grade (>95% Purity) CheckCRM->BuyReagent No Identity 1. Structural Identity (1H-NMR, MS, IR) BuyReagent->Identity Purity 2. Chromatographic Purity (HPLC-UV/MS & GC-FID) Identity->Purity Confirmed Volatiles 3. Volatile Content (TGA or KF + GC-Headspace) Purity->Volatiles qNMR 4. Potency Assignment (qNMR with Internal Std) Volatiles->qNMR Release Release as Secondary Standard (Assign Purity Factor) qNMR->Release

Figure 1: Decision tree for sourcing and qualifying the reference standard. Note the critical role of qNMR in upgrading reagent-grade material.

Detailed Methodology
Step 1: Structural Confirmation (Identity)
  • Technique: 1H-NMR (400 MHz+) and LC-MS/MS.

  • Acceptance Criteria:

    • NMR: Integration of the isopropyl methyl doublet (

      
       ppm) must match the propyl chain protons.
      
    • MS: Parent ion

      
      .
      
    • Crucial Check: Verify the absence of the

      
      -methyl signal characteristic of the amphetamine isomer (doublet at 
      
      
      
      ppm connected to a methine).
Step 2: Chromatographic Purity (Homogeneity)
  • Technique: HPLC-UV (DAD) using a generic gradient (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid).

  • Objective: Detect organic impurities structurally related to the target.

  • Note: Reagent grade often contains synthesis byproducts (e.g., unreduced nitriles or amides).

Step 3: Absolute Purity Assignment (The "Gold Standard")

To use this material for quantitative impurity calculations (w/w%), you must determine the "As-Is" Potency .

Method: 1H-qNMR

  • Internal Standard (IS): Use a NIST-traceable standard (e.g., Maleic Acid or TCNB) with distinct relaxation times.

  • Solvent: Deuterated DMSO (

    
    ) to ensure solubility of both salt and free base forms.
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][3][4]

Part 4: Stability & Handling

The salt form significantly impacts the stability of your reference standard.

  • Free Base (Liquid/Low-melt Solid):

    • Risk:[1][4] Prone to oxidation and absorbing atmospheric

      
       to form carbamates.
      
    • Storage: Store under Argon/Nitrogen at -20°C.

  • Hydrochloride Salt (Solid):

    • Benefit: Superior stability and crystallinity. Hygroscopicity is the main risk.

    • Recommendation: If sourcing the free base, convert to HCl salt using 1M HCl in ether for long-term storage as a primary standard.

References

  • International Council for Harmonisation (ICH). (2006).[5] Q3A(R2): Impurities in New Drug Substances.[5][6]Link

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[7]Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Sigma-Aldrich (Merck). Product Specification: 3-(4-Isopropylphenyl)propan-1-amine (ChemBridge Building Block).Link

  • Enamine. Impurity Reference Standards & Building Blocks.Link

Sources

Technical Comparison Guide: (4-Isopropylphenyl)propylamine (3-IPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 3-(4-Isopropylphenyl)propan-1-amine (CAS: 165736-01-6) Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.

Executive Summary

(4-Isopropylphenyl)propylamine (3-IPPA) represents a critical structural probe in the optimization of aminergic ligands. Unlike its shorter-chain analog Phenethylamine (PEA) or the alpha-methylated Amphetamine , 3-IPPA features an extended propyl linker and a bulky para-isopropyl moiety. These structural modifications significantly alter lipophilicity (LogP) and steric occupancy, making 3-IPPA a valuable scaffold for exploring the hydrophobic pockets of Trace Amine-Associated Receptor 1 (TAAR1) and Sigma-1 receptors .

This guide objectively compares 3-IPPA against standard aminergic scaffolds, analyzing its physicochemical properties, predicted pharmacological profile, and synthetic accessibility.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5]

The transition from a phenethylamine to a phenylpropylamine scaffold drastically changes the physicochemical landscape. The addition of the isopropyl group further enhances blood-brain barrier (BBB) permeability potential but may introduce metabolic liabilities at the benzylic position.

Table 1: Physicochemical Performance Matrix
Property3-IPPA (Subject)Phenethylamine (Reference)4-Isopropylbenzylamine (Isomer)Implication for Drug Design
CAS Number 165736-01-664-04-04395-73-7Unique identifier for procurement.
Formula



3-IPPA has higher MW, affecting ligand efficiency.
Mol. Weight 177.29 g/mol 121.18 g/mol 149.23 g/mol Remains within Fragment-Based Drug Design (FBDD) limits (<200).
LogP (Pred.) 3.6 ± 0.4 1.412.9 ± 0.3High Lipophilicity: Superior membrane permeability but higher risk of non-specific binding.
pKa (Base) 10.349.839.65Highly basic; exists predominantly as a cation at physiological pH.
Rotatable Bonds 423Increased entropic penalty upon binding compared to PEA.
TPSA 26.02 Ų26.02 Ų26.02 ŲIdentical polar surface area; differences driven purely by hydrophobic bulk.

Structural Analysis & Pharmacological Utility

Structural Comparison Logic

The following diagram illustrates the structural relationship between 3-IPPA and its primary analogs. The "Propyl Linker" is the key differentiator, offering greater flexibility and reach into deep binding pockets (e.g., the orthosteric site of MATs or TAAR1).

ChemicalStructureComparison cluster_pharm Pharmacological Impact PEA Phenethylamine (Baseline Scaffold) IPPA 3-IPPA (Subject Molecule) PEA->IPPA + Propyl Chain Extension + 4-Isopropyl Group AMPH 4-Isopropylamphetamine (Alpha-Methylated) IPPA->AMPH Isomeric Relationship (Linear vs Branched) TAAR1 TAAR1 Agonism (Increased Potency) IPPA->TAAR1 Hydrophobic Interaction SERT SERT Selectivity (Steric Exclusion) IPPA->SERT Steric Bulk

Figure 1: Structural evolution from Phenethylamine to 3-IPPA, highlighting the modifications driving pharmacological divergence.

Pharmacological Performance

Researchers utilize 3-IPPA primarily to probe Structure-Activity Relationships (SAR) in two key areas:

  • Trace Amine-Associated Receptor 1 (TAAR1):

    • Mechanism: TAAR1 prefers primary amines. The addition of the para-isopropyl group (as seen in 3-IPPA) typically increases binding affinity (

      
      ) compared to unsubstituted PEA by filling the hydrophobic sub-pocket.
      
    • Comparison: While Amphetamine is a potent TAAR1 agonist, 3-IPPA's linear propyl chain often reduces psychostimulant potential while maintaining receptor activation, making it a useful tool for studying non-addictive TAAR1 therapeutics.

  • Sigma-1 Receptor Ligands:

    • Mechanism: The Sigma-1 receptor pharmacophore requires a basic amine flanked by hydrophobic regions. 3-IPPA's high LogP (3.6) and flexible alkyl tail make it a competitive fragment for Sigma-1 binding assays.

Experimental Protocols

To validate the properties of 3-IPPA, the following standardized protocols are recommended. These ensure reproducibility and data integrity.

Synthesis: Catalytic Hydrogenation of Nitrile Precursor

Objective: Synthesize high-purity 3-IPPA from 3-(4-isopropylphenyl)propionitrile.

Reagents:

  • Substrate: 3-(4-isopropylphenyl)propionitrile

  • Catalyst: Raney Nickel (active) or

    
     (10%)
    
  • Solvent: Methanol saturated with Ammonia (

    
    
    
    
    
    in MeOH)
  • Hydrogen Source:

    
     gas (50 psi)
    

Protocol Steps:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 10 mmol of the nitrile in 50 mL of methanolic ammonia.

    • Expert Insight: Ammonia is critical to suppress the formation of secondary amine dimers (a common impurity in primary amine synthesis).

  • Catalyst Addition: Carefully add 10 mol% catalyst under an inert argon atmosphere. Caution: Raney Nickel is pyrophoric.

  • Hydrogenation: Seal the reactor, purge with

    
     (3x), then charge with 
    
    
    
    to 50 psi. Stir vigorously at 40°C for 12 hours.
  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in

    
    , dry over 
    
    
    
    , and precipitate the hydrochloride salt using
    
    
    in dioxane. Recrystallize from EtOH/EtOAc.
In Vitro Assay: Radioligand Binding (Generic GPCR)

Objective: Determine the affinity (


) of 3-IPPA for a target receptor (e.g., TAAR1 or 5-HT).

Protocol Logic:

  • Membrane Prep: Use HEK293 cells stably expressing human TAAR1.

  • Ligand:

    
    -RO5166017 (or specific radioligand).
    
  • Incubation: Incubate membranes with radioligand and varying concentrations of 3-IPPA (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Synthesis & Workflow Visualization

The following diagram outlines the logical workflow for synthesizing and validating 3-IPPA in a research setting.

SynthesisWorkflow Start Starting Material: 3-(4-Isopropylphenyl)propionitrile Step1 Hydrogenation (Raney Ni, NH3/MeOH, 50 psi H2) Start->Step1 Reduction Intermediate Crude Amine Mixture (Primary + Secondary Amine) Step1->Intermediate Purification Salt Formation (HCl) & Recrystallization Intermediate->Purification Selectivity Final Pure 3-IPPA HCl (>98% Purity) Purification->Final Validation Validation: 1H NMR, LC-MS, Melting Point Final->Validation

Figure 2: Step-by-step synthetic pathway for generating high-purity 3-IPPA salt for biological testing.

References

  • ChemicalBook. (2024). 3-(4-Isopropylphenyl)propylamine Properties and Safety Data. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-(4-Isopropylphenyl)propan-1-amine.[1][2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-(4-Isopropylphenyl)propan-1-amine. Retrieved from

  • Ullmann's Encyclopedia of Industrial Chemistry. (2005). Amines, Aliphatic: Production and Properties. Wiley-VCH. (General reference for propylamine synthesis protocols).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Isopropylphenyl)propylamine
Reactant of Route 2
Reactant of Route 2
(4-Isopropylphenyl)propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.